3,5-Dichloro-2,6-dihydroxybenzoic acid
Description
BenchChem offers high-quality 3,5-Dichloro-2,6-dihydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-2,6-dihydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-dichloro-2,6-dihydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O4/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,10-11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXACYSQYFWVLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)O)C(=O)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Tale of Two Acids: A Technical Deep Dive into 3,5-Dichloro-2,6-dihydroxybenzoic Acid and 3,5-Dichlorosalicylic Acid
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of aromatic carboxylic acids, subtle structural modifications can lead to profound differences in chemical behavior and biological activity. This technical guide delves into the core distinctions between two closely related, yet functionally diverse molecules: 3,5-Dichloro-2,6-dihydroxybenzoic acid and 3,5-dichlorosalicylic acid. While both share a dichlorinated benzoic acid backbone, the number and position of their hydroxyl groups bestow upon them unique properties that are of significant interest to researchers in drug discovery and development.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between these two compounds lies in their hydroxylation pattern. 3,5-Dichlorosalicylic acid is a di-substituted phenol with a single hydroxyl group at the 2-position, ortho to the carboxylic acid. In contrast, 3,5-Dichloro-2,6-dihydroxybenzoic acid possesses two hydroxyl groups at the 2- and 6-positions, flanking the carboxyl group. This seemingly minor variation has a significant impact on their electronic properties, hydrogen bonding capabilities, and overall molecular geometry.
| Property | 3,5-Dichloro-2,6-dihydroxybenzoic acid | 3,5-Dichlorosalicylic acid |
| CAS Number | 26754-76-7[1] | 320-72-9[1][2][3] |
| Molecular Formula | C₇H₄Cl₂O₄[1] | C₇H₄Cl₂O₃[2][3][4] |
| Molecular Weight | 223.01 g/mol [1] | 207.01 g/mol [2][3][4] |
| Appearance | Powder[1] | White crystalline powder[2] |
| Melting Point | Not available | 220-222 °C[2] |
| Solubility | Not available | Slightly soluble in hot water; very soluble in alcohol and ether.[1] Soluble in methanol.[2] |
| pKa | Not available | 1.99 (Predicted)[2] |
The Structural Isomers: A Visual Representation
To fully appreciate the structural nuances, a visual comparison is essential.
Figure 1. 2D structures of the two isomeric acids.
Synthesis Strategies: Crafting the Molecules
The synthetic routes to these compounds are dictated by the desired substitution patterns on the aromatic ring.
Synthesis of 3,5-Dichlorosalicylic Acid
The preparation of 3,5-dichlorosalicylic acid is typically achieved through the direct chlorination of salicylic acid.[5]
Experimental Protocol: Chlorination of Salicylic Acid
-
Dissolution: Dissolve salicylic acid in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid.
-
Chlorination: Bubble chlorine gas through the solution. The reaction temperature is a critical parameter to control the extent of chlorination and minimize the formation of byproducts. The reaction can be monitored by techniques like thin-layer chromatography (TLC).
-
Isolation: Upon completion, the 3,5-dichlorosalicylic acid product can be isolated by precipitation upon addition of water, followed by filtration and recrystallization to achieve high purity.
Figure 2. Synthetic workflow for 3,5-dichlorosalicylic acid.
Synthesis of 3,5-Dichloro-2,6-dihydroxybenzoic Acid
Proposed Experimental Protocol: Chlorination of 2,6-Dihydroxybenzoic Acid
-
Protection (Optional): The hydroxyl groups of 2,6-dihydroxybenzoic acid may need to be protected to prevent side reactions during chlorination. Acetyl or other suitable protecting groups could be employed.
-
Chlorination: The protected or unprotected 2,6-dihydroxybenzoic acid would then be subjected to chlorination using a suitable chlorinating agent, such as sulfuryl chloride or chlorine gas in an appropriate solvent. Reaction conditions would need to be carefully optimized to favor dichlorination at the 3 and 5 positions.
-
Deprotection (if applicable): If protecting groups were used, they would be removed in a subsequent step.
-
Purification: The final product would be purified using standard techniques like recrystallization or column chromatography.
Figure 4. Simplified representation of 3,5-dichlorosalicylic acid binding in the active site of AKR1C1.
3,5-Dichloro-2,6-dihydroxybenzoic Acid: A Potential Anti-leishmanial Agent
In contrast, 3,5-Dichloro-2,6-dihydroxybenzoic acid has demonstrated anti-leishmanial activity. Its proposed mechanism of action involves two key strategies:
-
Iron Chelation: It is suggested that this compound can bind to iron ions, preventing their release from the Leishmania parasite. Iron is an essential nutrient for the parasite's survival and proliferation, and its deprivation can be a potent anti-leishmanial strategy.
-
Inhibition of Disulfide Bond Formation: The compound is also thought to inhibit the formation of disulfide bonds in proteins, which would lead to a decrease in protein synthesis and ultimately, parasite death. This suggests a potential interaction with enzymes like protein disulfide isomerase.
Figure 5. Proposed dual mechanism of anti-leishmanial action of 3,5-Dichloro-2,6-dihydroxybenzoic acid.
Conclusion: A Study in Structure-Activity Relationships
The comparative analysis of 3,5-Dichloro-2,6-dihydroxybenzoic acid and 3,5-dichlorosalicylic acid serves as a compelling case study in structure-activity relationships. The addition of a single hydroxyl group and the resulting change in its position dramatically alters the physicochemical properties and, consequently, the biological targets of these molecules. While 3,5-dichlorosalicylic acid shows promise as an enzyme inhibitor for potential therapeutic applications in human diseases, 3,5-Dichloro-2,6-dihydroxybenzoic acid presents a potential avenue for the development of novel anti-parasitic agents. This in-depth guide provides a foundational understanding for researchers and drug development professionals to further explore the therapeutic potential of these and other related halogenated benzoic acid derivatives. Future research should focus on elucidating the detailed synthesis of 3,5-Dichloro-2,6-dihydroxybenzoic acid, obtaining comprehensive spectroscopic data for direct comparison, and validating their proposed mechanisms of action through rigorous biological and biochemical assays.
References
-
PubChem. (n.d.). 3,5-Dichlorosalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Rana, K. S., & Gavankar, K. D. (1938). Derivatives of Salicylic Acid. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A, 8(3), 229-234.
- Dudarev, V. G., Vasendin, M. I., Moskvin, A. V., Lisovsky, D. S., Kolotilova, N. V., & Lalaev, B. Y. (2023). Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment. Russian Journal of General Chemistry, 93(12), 3034-3044.
-
precisionFDA. (n.d.). 3,5-DICHLOROSALICYLIC ACID. Retrieved from [Link]
Sources
- 1. Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845) - FooDB [foodb.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3,5-Dichlorosalicylic acid | C7H4Cl2O3 | CID 9445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal [tore.tuhh.de]
- 5. Kolbe-Schmitt Reaction [organic-chemistry.org]
Technical Guide: Inhibition of Disulfide Bond Formation by Benzoic Acid Derivatives
Executive Summary
The precise modulation of disulfide bond formation is a cornerstone of protein engineering, therapeutic formulation, and structural biology. While disulfide bonds (
Benzoic acid derivatives (BADs) represent a versatile class of reagents used to inhibit, quantify, and modulate these bonds. Unlike broad-spectrum reducing agents (e.g., DTT,
Part 1: Mechanistic Principles[1]
The Chemistry of Inhibition
Disulfide bond formation is an oxidative process requiring two proximal cysteine residues (
A. Thiol-Disulfide Exchange (DTNB)
DTNB (Ellman’s Reagent) is a symmetric disulfide consisting of two 2-nitrobenzoic acid moieties. It functions as a "suicide inhibitor" of disulfide formation.
-
Mechanism: DTNB undergoes a nucleophilic attack by a protein thiolate anion (
). -
Outcome: This forms a mixed disulfide (
) and releases 2-nitro-5-thiobenzoate ( ), which is intensely yellow.[1][2] -
Inhibition: The protein cysteine is now "capped" with a bulky nitrobenzoic acid group, sterically and chemically preventing it from reacting with other cysteines to form a native disulfide bond.
B. Mercaptide Formation (PCMB)
p-Chloromercuribenzoate (PCMB) utilizes the high affinity of mercury for sulfur.
-
Mechanism: The mercury atom coordinates directly with the sulfur of the cysteine.
-
Outcome: Formation of a stable mercaptide bond (
). -
Inhibition: This is a steric blockade. Unlike DTNB, it does not involve an exchange reaction but rather a direct metal coordination that is reversed only by strong competitive thiols or chelators.
Pathway Visualization
The following diagram illustrates the divergent pathways of native disulfide formation versus inhibition by benzoic acid derivatives.
Figure 1: Mechanistic divergence between native oxidative folding and DTNB-mediated inhibition via mixed disulfide formation.
Part 2: Experimental Workflows
Protocol A: Kinetic Inhibition of Disulfide Formation (DTNB Assay)
Use this protocol to determine the rate at which a benzoic acid derivative blocks free thiols, effectively inhibiting their participation in protein folding.
Reagents:
-
Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0. ( Note: pH 8.0 is critical to ensure the thiol exists as the reactive thiolate anion
). -
DTNB Stock: 4 mg/mL in Reaction Buffer.
-
Protein Substrate: Cysteine-rich protein (e.g., BSA or reduced Lysozyme), 10
M.
Step-by-Step Methodology:
-
Baseline Correction: Blank the spectrophotometer at 412 nm using the Reaction Buffer.
-
Sample Preparation: In a quartz cuvette, add 950
L Reaction Buffer and 50 L DTNB Stock. -
Induction: Add 10-50
L of Protein Substrate. Mix immediately by inversion. -
Data Acquisition: Measure Absorbance (
) every 10 seconds for 5 minutes. -
Quantification: The formation of the mixed disulfide (inhibition event) is stoichiometric to the release of TNB. Calculate the concentration of blocked thiols using the extinction coefficient:
Validation Check:
-
Self-Validating Step: If
does not plateau, your protein may have buried thiols that are slowly becoming exposed (denaturation) or the DTNB is hydrolyzing (check buffer pH).
Protocol B: PDI Inhibition Assay (Insulin Turbidity)
Protein Disulfide Isomerase (PDI) catalyzes disulfide formation.[3][4][5][6] Some benzoic acid derivatives act as PDI inhibitors. This assay measures the inhibition of PDI-mediated insulin aggregation.
Reagents:
-
Insulin Stock: 1 mg/mL bovine insulin in 100 mM Potassium Phosphate (pH 7.0).
-
Reducing Agent: DTT (Dithiothreitol), 100 mM.
-
Enzyme: Human recombinant PDI (1
M). -
Inhibitor: Benzoic Acid Derivative (Test Compound), 0.1 - 100
M.
Workflow Visualization:
Figure 2: Workflow for screening PDI inhibition. PDI normally accelerates insulin reduction/aggregation; inhibitors slow this process.
Methodology:
-
Incubate PDI with the Benzoic Acid Derivative for 30 minutes at 25°C.
-
Add Insulin stock to the mixture.
-
Initiate reaction by adding DTT to a final concentration of 1 mM.
-
Monitor turbidity at 650 nm.[5]
-
Interpretation: PDI catalyzes the reduction of insulin disulfides, causing the B-chain to precipitate (turbidity).[5] An effective inhibitor will delay the onset of turbidity compared to the PDI-only control.
Part 3: Data Analysis & Comparison
When selecting a benzoic acid derivative for inhibition, consider the reversibility and mechanism.
| Derivative Class | Representative Compound | Mechanism of Inhibition | Reversibility | Key Application |
| Nitro-Benzoic | DTNB (Ellman's) | Thiol-Disulfide Exchange (Mixed Disulfide) | Reversible (with DTT/BME) | Quantifying accessible thiols; protecting thiols during purification. |
| Mercuri-Benzoic | PCMB / p-HMB | Mercaptide Bond Formation (Metal coordination) | Reversible (with excess thiol) | "Unmasking" buried thiols; steric inhibition of enzymes. |
| Mercapto-Benzoic | Thiosalicylic Acid | Competitive Redox Cycling | Variable | Perturbing redox potential; preventing oxidative folding via competition. |
Calculation of Inhibition Constant ( )
For PDI inhibition (Protocol B), plot the initial rate of aggregation (
Part 4: Applications in Drug Discovery
Antibody-Drug Conjugates (ADCs)
Preventing non-specific disulfide scrambling is vital during ADC conjugation. Benzoic acid derivatives like DTNB are used to "cap" specific cysteines, ensuring the drug payload attaches only to the desired sites after a controlled reduction step.
Viral Entry Inhibition
Many viral fusion proteins (e.g., HIV gp120, SARS-CoV-2 Spike) rely on cell-surface PDI to cleave/exchange disulfide bonds during entry. Small molecule inhibitors based on benzoic acid scaffolds are currently being investigated to inhibit this PDI activity, locking the viral protein in a non-fusogenic state.
References
-
Ellman, G. L. (1959).[1] Tissue sulfhydryl groups.[1] Archives of Biochemistry and Biophysics, 82(1), 70–77.[1] Link
-
Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983). Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49–60.[1] Link
-
Riordan, J. F., & Vallee, B. L. (1972). Reactions with N-ethylmaleimide and p-mercuribenzoate. Methods in Enzymology, 25, 449–456. Link
-
Jasuja, R., et al. (2012). Protein disulfide isomerase inhibitors constitute a new class of antithrombotic agents.[4] Journal of Clinical Investigation, 122(6), 2104–2113. Link
-
Xu, S., et al. (2012). Identification of para-substituted benzoic acid derivatives as potent inhibitors of the protein phosphatase Slingshot. ChemMedChem, 10(12). Link
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 4. Identification of ML359 as a Small Molecule Inhibitor of Protein Disulfide Isomerase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protein disulfide-isomerase - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
3,5-Dichloro-2,6-dihydroxybenzoic acid as a gamma-resorcylic acid derivative
An In-Depth Technical Guide to 3,5-Dichloro-2,6-dihydroxybenzoic Acid: A Bioactive γ-Resorcylic Acid Derivative
Executive Summary
This technical guide provides a comprehensive overview of 3,5-Dichloro-2,6-dihydroxybenzoic acid, a synthetic halogenated derivative of γ-resorcylic acid. Resorcylic acid scaffolds are prevalent in a variety of biologically active natural products, and the strategic addition of chlorine atoms can significantly enhance therapeutic potential by modifying physicochemical properties and target interactions. This document details the compound's chemical properties, outlines a plausible synthetic pathway, and delves into its known biological activities, with a particular focus on its promising anti-leishmanial mechanism of action. Designed for researchers, chemists, and drug development professionals, this guide serves as a foundational resource for understanding and exploring the therapeutic and research applications of this specific molecule.
Introduction: The Significance of Halogenated γ-Resorcylic Acids
γ-Resorcylic acid, known systematically as 2,6-dihydroxybenzoic acid, is a phenolic compound that forms the core structure of numerous metabolites.[1] While it demonstrates modest biological activity on its own, its derivatives, particularly the resorcylic acid lactones (RALs), exhibit a vast spectrum of potent biological effects, including antifungal, cytotoxic, antimalarial, and protein kinase inhibition properties.[2][3]
The field of medicinal chemistry has long recognized the profound impact of halogenation on the bioactivity of lead compounds. The introduction of chlorine, in particular, can substantially improve a molecule's pharmacological profile.[4][5] This enhancement is often attributed to several factors:
-
Increased Lipophilicity: The C-Cl bond increases the molecule's ability to partition into lipid membranes, potentially leading to higher local concentrations near a biological target.[4]
-
Metabolic Stability: Chlorine atoms can block sites susceptible to metabolic oxidation, thereby increasing the compound's in vivo half-life.
-
Enhanced Binding Affinity: As a substituent on an aromatic ring, chlorine's electronic and steric properties can lead to more favorable interactions within the binding pocket of a target protein.[4]
More than 250 FDA-approved pharmaceuticals contain chlorine, underscoring the strategic importance of this element in drug design.[6] 3,5-Dichloro-2,6-dihydroxybenzoic acid emerges from this context as a rationally designed synthetic molecule, leveraging the established biological relevance of the γ-resorcylic acid scaffold with the activity-enhancing effects of dichlorination.
Physicochemical Properties
The structural attributes of 3,5-Dichloro-2,6-dihydroxybenzoic acid—a benzene ring substituted with a carboxylic acid, two hydroxyl groups, and two chlorine atoms—govern its chemical behavior and physical properties.
| Property | Data | Reference |
| Systematic Name | 3,5-Dichloro-2,6-dihydroxybenzoic acid | |
| Synonym | A γ-resorcylic acid derivative | [1] |
| Molecular Formula | C₇H₄Cl₂O₄ | [7] |
| Molecular Weight | 223.01 g/mol | [7] |
| Appearance | Powder | [7] |
| InChI Key | KLXACYSQYFWVLM-UHFFFAOYSA-N | [7] |
| SMILES | O=C(O)c1c(O)c(Cl)cc(Cl)c1O | [7] |
The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group significantly increases the acidity of the phenolic hydroxyl groups compared to the parent resorcinol molecule. This electronic environment is crucial for its biological interactions, particularly its ability to chelate metal ions.
Synthesis and Characterization
Proposed Synthetic Workflow
The most logical approach involves the high-pressure carboxylation of a dichlorinated resorcinol precursor. This method offers better control over the regioselectivity of the final product compared to the direct chlorination of γ-resorcylic acid.
Caption: Proposed synthetic workflow for 3,5-Dichloro-2,6-dihydroxybenzoic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptualized procedure based on the synthesis of similar molecules, such as 3,6-dichloro-2-hydroxybenzoic acid.[8]
Objective: To synthesize 3,5-Dichloro-2,6-dihydroxybenzoic acid from 2,4-dichlororesorcinol.
Materials:
-
2,4-Dichlororesorcinol
-
Potassium hydroxide (KOH)
-
Carbon dioxide (CO₂), high pressure
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol (for recrystallization)
-
High-pressure autoclave reactor
Procedure:
-
Salt Formation: In a suitable flask, dissolve 2,4-dichlororesorcinol in an aqueous solution of potassium hydroxide. The base deprotonates the hydroxyl groups to form the more reactive diphenoxide salt. The choice of a strong base is critical to drive the subsequent carboxylation.
-
Carboxylation: Transfer the resulting potassium 2,4-dichlorophenoxide solution to a high-pressure autoclave. Seal the reactor and purge with nitrogen before introducing carbon dioxide. Pressurize the reactor with CO₂ to approximately 6-8 MPa and heat to 140-160 °C.[8] Maintain these conditions with vigorous stirring for 8-12 hours. The high pressure and temperature are necessary to overcome the activation energy for the electrophilic addition of CO₂ to the aromatic ring.
-
Work-up and Acidification: After cooling the reactor to room temperature, vent the excess CO₂. Transfer the reaction mixture to a beaker and slowly add concentrated hydrochloric acid with stirring in an ice bath. The acid protonates the carboxylate and phenoxide groups, causing the free acid product to precipitate out of the aqueous solution. Continue adding acid until the pH is approximately 1-2.
-
Isolation and Purification: Collect the crude solid product by vacuum filtration and wash with cold deionized water to remove inorganic salts.
-
Recrystallization: Purify the crude product by recrystallizing from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3,5-Dichloro-2,6-dihydroxybenzoic acid as a crystalline powder.
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.
-
Mass Spectrometry: To verify the molecular weight and isotopic pattern characteristic of a dichlorinated compound.
-
FT-IR Spectroscopy: To identify characteristic functional groups (O-H, C=O, C-Cl).
Biological Activity and Mechanism of Action
The primary reported biological activity of 3,5-Dichloro-2,6-dihydroxybenzoic acid is its targeted action against Leishmania species, the protozoan parasites responsible for Leishmaniasis.[7]
Anti-Leishmanial Activity
Research has shown that this synthetic compound exhibits a multi-pronged mechanism of action that disrupts critical biological processes within the parasite.[7]
-
Iron Sequestration: The compound effectively binds to iron ions. This chelation activity prevents the release of essential iron from the parasite's internal stores, starving it of a metal cofactor vital for numerous enzymatic reactions, including those involved in cellular respiration and DNA synthesis.
-
Inhibition of Protein Synthesis: It has also been found to inhibit the formation of disulfide bonds in proteins.[7] Disulfide bonds are crucial for the proper folding and stability of many secretory and cell-surface proteins. By disrupting this process, the compound leads to an accumulation of misfolded proteins, triggering cellular stress and ultimately leading to a decrease in overall protein synthesis.
This dual-action mechanism makes it an attractive candidate for further anti-parasitic drug development.
Caption: Proposed mechanism of anti-leishmanial action.
Applications in Drug Discovery and Research
The unique properties and specific biological activity of 3,5-Dichloro-2,6-dihydroxybenzoic acid position it as a valuable molecule for several applications.
-
Lead Compound for Anti-Parasitic Agents: Its proven anti-leishmanial activity makes it an excellent starting point for a lead optimization program.[7] Medicinal chemists can synthesize analogs to improve potency, selectivity, and pharmacokinetic properties, with the goal of developing novel treatments for Leishmaniasis, a significant neglected tropical disease.
-
Chemical Probe for Metallobiology: The compound's iron-chelating ability can be exploited as a research tool. It can be used in cell-based assays to investigate the role of iron in various biological pathways or to validate potential drug targets that are iron-dependent.
-
Investigating Protein Folding and Stress: As an inhibitor of disulfide bond formation, it can serve as a chemical probe to induce and study the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress in different cell types.
-
Potential for Broader Antimicrobial Screening: Given that many resorcylic acid derivatives show broad-spectrum antifungal and antibacterial activities, this compound warrants screening against a wider panel of microbial pathogens.[2][9] Its dual mechanism might be effective against other organisms that are highly dependent on iron and disulfide-bonded proteins.
Conclusion
3,5-Dichloro-2,6-dihydroxybenzoic acid stands out as a promising synthetic molecule rooted in the biologically relevant γ-resorcylic acid scaffold. The strategic incorporation of two chlorine atoms likely contributes to its potent and specific anti-leishmanial activity. Its dual mechanism, involving both iron chelation and inhibition of protein synthesis, presents a compelling strategy for combating parasitic infections. This technical guide has provided a foundational understanding of its properties, synthesis, and biological action, highlighting its significant potential as both a lead compound in drug discovery and a valuable tool for fundamental scientific research.
References
-
Title: Rare β-Resorcylic Acid Derivatives from a Halophyte-Associated Fungus Colletotrichum gloeosporioides JS0419 and Their Antifungal Activities Source: MDPI URL: [Link]
-
Title: Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal Source: MDPI URL: [Link]
-
Title: Rare β-Resorcylic Acid Derivatives from a Halophyte-Associated Fungus Colletotrichum gloeosporioides JS0419 and Their Antifungal Activities Source: PubMed URL: [Link]
-
Title: New Bioactive β-Resorcylic Acid Derivatives from the Alga-Derived Fungus Penicillium antarcticum KMM 4685 Source: MDPI URL: [Link]
-
Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed URL: [Link]
- Title: CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid Source: Google Patents URL
- Title: CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid Source: Google Patents URL
-
Title: Influence of Chlorine Substituents on Biological Activity of Chemicals Source: Euro Chlor URL: [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Rare β-Resorcylic Acid Derivatives from a Halophyte-Associated Fungus Colletotrichum gloeosporioides JS0419 and Their Antifungal Activities | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurochlor.org [eurochlor.org]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,5-Dichloro-2,6-dihydroxybenzoic acid | CymitQuimica [cymitquimica.com]
- 8. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]
- 9. Rare β-Resorcylic Acid Derivatives from a Halophyte-Associated Fungus Colletotrichum gloeosporioides JS0419 and Their Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Modulation of Dihydroxybenzoic Acids via Halogenation
A Technical Guide to Structure-Activity Relationships and Bioassay Protocols
Executive Summary
Dihydroxybenzoic acids (DHBAs)—such as protocatechuic acid (3,4-DHBA), gentisic acid (2,5-DHBA), and resorcylic acid (2,4-DHBA)—are potent pharmacophores known for antioxidant and chelating properties. However, their therapeutic utility is often limited by rapid metabolism and poor membrane permeability (low LogP).
Halogenation (F, Cl, Br, I) serves as a critical medicinal chemistry strategy to overcome these limitations. This guide details the physicochemical shifts induced by halogen atoms, specifically the formation of sigma-holes for targeted protein binding and the modulation of pKa for enhanced membrane transport.
Part 1: Chemical Basis & SAR (The Halogen Advantage)
The introduction of a halogen atom onto the DHBA scaffold is not merely a steric modification; it fundamentally alters the electronic landscape of the molecule.
1. The Sigma-Hole and Halogen Bonding (XB)
Unlike hydrogen bonds, halogens (specifically Cl, Br, and I) exhibit an anisotropic charge distribution. While the equatorial region is electronegative, the region along the C-X bond axis is electropositive. This "sigma-hole" allows the halogen to act as a Lewis acid, interacting with nucleophilic protein residues (backbone carbonyls, histidine nitrogens).
-
Fluorine (F): Negligible sigma-hole. Used primarily to block metabolic "soft spots" (preventing hydroxylation) and alter pKa due to high electronegativity.
-
Chlorine/Bromine (Cl/Br): Moderate sigma-holes. Balanced improvement in lipophilicity (LogP) and binding affinity.
-
Iodine (I): Strongest sigma-hole. Forms highly directional, strong halogen bonds (comparable to H-bonds) but carries a risk of toxicity.
2. Lipophilicity and Membrane Permeability
DHBAs are hydrophilic. Halogenation increases the partition coefficient (LogP), facilitating passive diffusion across bacterial cell walls or the blood-brain barrier.
| Substituent | Effect on DHBA Core | Primary Utility |
| -H (Parent) | High water solubility, rapid excretion. | Antioxidant (food additive).[1][2] |
| -F | High metabolic stability, pKa reduction. | CNS drugs, metabolic blockers. |
| -Cl | Moderate lipophilicity increase (+0.7 LogP). | Antibacterial, antifungal.[3][4] |
| -Br / -I | High lipophilicity, strong protein binding. | Enzyme inhibitors (Kinases), radioligands. |
Part 2: Therapeutic Profiles & Mechanisms
1. Antimicrobial Activity
Halogenated DHBAs, particularly 3,5-dichloro-2,6-dihydroxybenzoic acid and iodinated derivatives of 2,4-DHBA, exhibit significantly lower Minimal Inhibitory Concentrations (MIC) against Gram-positive bacteria (e.g., MRSA) compared to their non-halogenated parents.
-
Mechanism: The halogen enhances the acidity of the phenolic protons (via induction), acting as a protonophore that uncouples oxidative phosphorylation in bacteria. Simultaneously, the increased lipophilicity allows the molecule to penetrate the peptidoglycan layer.
-
Key Insight: Iodinated hydrazide-hydrazones of 2,4-DHBA have shown MICs as low as 3.91 µg/mL against S. aureus [1].[5]
2. Antioxidant Modulation
While halogens are electron-withdrawing (which theoretically destabilizes the phenoxy radical formed during scavenging), they often improve net antioxidant efficacy in lipid systems.
-
Paradox Explained: In emulsions (e.g., cell membranes), the superior solubility of halogenated DHBAs places them at the water-lipid interface, the critical site of lipid peroxidation.
3. Enzyme Inhibition (Kinases & Oxidases)
Halogenated DHBAs act as ATP-mimetic fragments. The halogen atom can occupy hydrophobic pockets in enzyme active sites, forming halogen bonds with "gatekeeper" residues.
-
Target: Aldehyde oxidase and specific tyrosine kinases.
Part 3: Visualization of SAR Logic
The following diagram illustrates the decision matrix for modifying the DHBA scaffold based on the desired therapeutic endpoint.
Caption: SAR decision tree for halogen selection based on therapeutic targets (Metabolic stability vs. Binding affinity vs. Permeability).
Part 4: Experimental Protocols
Protocol A: Synthesis of 3,5-Dichloro-2,4-dihydroxybenzoic acid
Note: This is a standard electrophilic aromatic substitution adapted for high purity.
-
Reagents: 2,4-Dihydroxybenzoic acid (1 eq), Sulfuryl chloride (SO2Cl2, 2.2 eq), Glacial acetic acid (Solvent).
-
Procedure:
-
Dissolve 2,4-DHBA in glacial acetic acid under N2 atmosphere.
-
Cool to 0°C. Dropwise add SO2Cl2 over 30 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Critical Step: Pour reaction mixture into ice-water. The product precipitates.
-
Filter and recrystallize from ethanol/water.
-
-
Validation: 1H NMR must show loss of protons at C3 and C5 positions.
Protocol B: Microdilution MIC Assay (Antimicrobial)
Purpose: To determine the lowest concentration inhibiting visible bacterial growth.
-
Preparation:
-
Dissolve halogenated DHBA in DMSO (Stock: 10 mg/mL).
-
Dilute in Mueller-Hinton Broth (MHB) to range: 512 µg/mL to 0.5 µg/mL. Ensure final DMSO < 1%.
-
-
Inoculation:
-
Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Dilute 1:100 in MHB.
-
-
Incubation:
-
Add 100 µL of compound dilution + 100 µL inoculum to 96-well plate.
-
Incubate at 37°C for 18–24 hours.
-
-
Readout:
-
Visual turbidity check or Absorbance at 600 nm (OD600).
-
Control: Vancomycin (Positive), DMSO only (Negative).
-
Protocol C: DPPH Radical Scavenging Assay (Lipophilicity Adjusted)
Standard aqueous protocols fail for halogenated lipids. This modified protocol uses an ethanol/buffer mix.
-
Reagents: 0.1 mM DPPH in Ethanol.
-
Workflow:
-
Prepare serial dilutions of halogenated DHBA in Ethanol.
-
Mix 1 mL of sample + 1 mL of DPPH solution.
-
Incubate in dark at RT for 30 minutes.
-
-
Calculation:
-
Measure Absorbance at 517 nm (
). - .
-
Plot % Scavenging vs. Concentration to determine IC50.
-
Part 5: Workflow Visualization
The following diagram outlines the experimental pipeline from synthesis to lead identification.
Caption: Integrated workflow for the synthesis, characterization, and biological validation of halogenated DHBAs.
References
-
Popiołek, L. et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid.[6] International Journal of Molecular Sciences. Available at: [Link][7]
-
Molchanova, N. et al. (2020).[8] Halogenation as a tool to tune antimicrobial activity of peptoids.[8] Scientific Reports.[8] Available at: [Link]
-
Scholfield, M.R. et al. (2013). Halogen bonding in protein–ligand interactions: design, structure, and thermodynamics. Protein Science. Available at: [Link]
-
Zhang, J. et al. (2013). Synthesis and Biological Evaluation of Halogenated 2-Arylimino-3-arythiazolidine-4-ones Containing Benzoic Acid Fragments as Antibacterial Agents. Letters in Drug Design & Discovery. Available at: [Link]
-
Vairappan, C.S. et al. (2015). Potent Antibacterial Activity of Halogenated Compounds against Antibiotic-Resistant Bacteria.[8][9][10][11] Marine Drugs. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ffhdj.com [ffhdj.com]
- 3. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.stanford.edu [web.stanford.edu]
- 9. scilit.com [scilit.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. benthamdirect.com [benthamdirect.com]
An In-depth Technical Guide to the Metabolic Stability Profile of 3,5-Dichloro-2,6-dihydroxybenzoic Acid
Foreword: Charting the Metabolic Fate of a Novel Moiety
In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic stability is not merely a regulatory checkpoint, but a fundamental pillar of its potential success.[1][2][3] It dictates crucial pharmacokinetic properties such as bioavailability, half-life, and clearance, ultimately influencing both efficacy and toxicity.[1] This guide provides a comprehensive technical overview of the methodologies and strategic considerations for characterizing the metabolic stability profile of 3,5-Dichloro-2,6-dihydroxybenzoic acid. As a molecule with a unique substitution pattern, its journey through the body's metabolic machinery presents a compelling case study for researchers, scientists, and drug development professionals. This document is designed to be a practical and intellectually rigorous resource, moving beyond rote protocols to explain the scientific rationale behind each experimental choice.
Predicted Metabolic Pathways of 3,5-Dichloro-2,6-dihydroxybenzoic Acid: A Mechanistic Perspective
Given the absence of direct metabolic studies on 3,5-Dichloro-2,6-dihydroxybenzoic acid, a predictive analysis based on its structural features and existing knowledge of related compounds is our starting point. The molecule's dichlorinated dihydroxybenzoic acid core suggests several potential avenues for metabolic transformation, primarily involving Phase I and Phase II enzymatic reactions.
Phase I Metabolism: The Role of Cytochrome P450 (CYP) Enzymes
The Cytochrome P450 superfamily of enzymes is a major contributor to the oxidative metabolism of a vast array of xenobiotics.[4][5] For halogenated phenolic compounds, CYPs can catalyze hydroxylation, dehalogenation, and the formation of quinone-like structures.[6] While the two existing hydroxyl groups on 3,5-Dichloro-2,6-dihydroxybenzoic acid might reduce its susceptibility to further oxidation, the potential for CYP-mediated reactions cannot be discounted. Specifically, isoforms like CYP1A1, CYP1A2, and CYP1B1 are known to have high activity towards various chlorinated phenols.[7]
A plausible, albeit likely minor, Phase I pathway could involve oxidative dehalogenation or further hydroxylation of the aromatic ring. However, given the electron-withdrawing nature of the chlorine atoms and the presence of two hydroxyl groups, the molecule may be more predisposed to direct conjugation via Phase II pathways.
Phase II Metabolism: The Primary Routes of Detoxification and Elimination
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, rendering them more water-soluble and readily excretable.[8][9] For 3,5-Dichloro-2,6-dihydroxybenzoic acid, two primary Phase II pathways are predicted to be of high significance: glucuronidation and sulfation.
UGTs are a family of enzymes that catalyze the transfer of glucuronic acid to a substrate, a process known as glucuronidation.[9][10] This is a major pathway for the metabolism of compounds containing hydroxyl and carboxylic acid functional groups.[8] 3,5-Dichloro-2,6-dihydroxybenzoic acid possesses both, making it a prime candidate for UGT-mediated metabolism. The reaction involves the formation of a more hydrophilic glucuronide conjugate.[8] Key UGT isoforms involved in drug metabolism include UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7.[8]
SULTs are cytosolic enzymes that catalyze the transfer of a sulfonate group to a substrate, a process called sulfation.[11][12] Phenolic compounds are common substrates for SULTs.[13][14] The hydroxyl groups of 3,5-Dichloro-2,6-dihydroxybenzoic acid are susceptible to sulfation. This reaction would also increase the water solubility of the molecule, facilitating its elimination. Several SULT isoforms, such as SULT1A1 and SULT1A3, are known to be involved in the metabolism of thyroid hormones and other phenolic compounds.[12]
In Vitro Assessment of Metabolic Stability: Experimental Design and Protocols
The cornerstone of understanding a compound's metabolic fate lies in robust in vitro assays. These assays provide a controlled environment to measure the intrinsic clearance of a compound and to identify the enzymes responsible for its metabolism.[1][2]
Liver Microsomal Stability Assay
This assay is a workhorse in early drug discovery for assessing Phase I metabolic stability.[15] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[16][17]
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of 3,5-Dichloro-2,6-dihydroxybenzoic acid in a suitable organic solvent (e.g., DMSO).
-
Liver Microsomes: Thaw pooled human liver microsomes (and microsomes from other species of interest, e.g., rat, mouse, dog) on ice.[16] Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[17]
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a sustained supply of the cofactor.
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound working solution (e.g., 1 µM final concentration) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[16]
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[17]
-
-
Reaction Termination and Sample Preparation:
-
Data Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining compound against time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
-
Pooled Microsomes: Using microsomes from multiple donors helps to average out inter-individual variability in enzyme expression and activity.[17]
-
NADPH Regenerating System: CYPs require NADPH as a cofactor. A regenerating system is used to prevent its depletion during the incubation, ensuring linear metabolism over time.
-
Low Substrate Concentration: A concentration well below the Michaelis-Menten constant (Km) is used to ensure that the rate of metabolism is directly proportional to the substrate concentration (first-order kinetics).
Hepatocyte Stability Assay
Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant cellular environment.[20][21][22]
-
Hepatocyte Preparation:
-
Thaw cryopreserved primary human hepatocytes (and other species of interest) according to the supplier's protocol.[21]
-
Determine cell viability and density.
-
Resuspend the hepatocytes in incubation medium to the desired cell density (e.g., 1 x 10^6 cells/mL).
-
-
Incubation:
-
Add the test compound (e.g., 1 µM final concentration) to the hepatocyte suspension.
-
Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).[20]
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding a cold organic solvent with an internal standard.[22]
-
Homogenize or lyse the cells to ensure complete extraction.
-
Centrifuge to pellet cellular debris.
-
Transfer the supernatant for analysis.
-
-
Data Analysis:
-
Quantify the parent compound using LC-MS/MS.
-
Calculate the half-life and intrinsic clearance as described for the microsomal assay.
-
-
Positive Controls: Include well-characterized compounds with known metabolic fates (one high-clearance and one low-clearance) to validate the metabolic competency of the hepatocytes in each experiment.
-
Negative Control: A "no-cell" control (test compound in media) is essential to assess the non-enzymatic degradation of the compound.
Analytical Methodologies for Quantification
Accurate and sensitive analytical methods are critical for the reliable quantification of 3,5-Dichloro-2,6-dihydroxybenzoic acid and its potential metabolites.[23] Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high selectivity and sensitivity.[23][24]
LC-MS/MS Method Development
A reversed-phase HPLC method would be suitable for the separation of 3,5-Dichloro-2,6-dihydroxybenzoic acid and its more polar metabolites.[25]
| Parameter | Recommended Conditions |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from low to high organic content to elute the parent and metabolites. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode.[23] |
| MRM Transitions | Specific precursor-to-product ion transitions for the parent compound and predicted metabolites. |
Sample Preparation for Biological Matrices
For biological samples from in vitro assays, a protein precipitation step with a solvent like acetonitrile is typically sufficient.[23] This is followed by centrifugation to remove the precipitated proteins before injecting the supernatant into the LC-MS/MS system.
Data Interpretation and Reporting
The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
In Vitro Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized.
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of other physiological factors. It is calculated from the rate of disappearance of the parent compound.
These in vitro data can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetic parameters such as hepatic clearance, bioavailability, and half-life.
Visualizing the Workflow
In Vitro Metabolic Stability Assessment Workflow
Caption: Workflow for assessing the in vitro metabolic stability.
Predicted Metabolic Pathways Diagram
Caption: Predicted metabolic pathways of the target compound.
Conclusion and Future Directions
The metabolic stability profile of 3,5-Dichloro-2,6-dihydroxybenzoic acid is predicted to be primarily influenced by Phase II conjugation reactions, specifically glucuronidation and sulfation. The in vitro methodologies outlined in this guide, including liver microsomal and hepatocyte stability assays coupled with sensitive LC-MS/MS analysis, provide a robust framework for definitively characterizing its metabolic fate. The resulting data on intrinsic clearance and metabolite identification are indispensable for guiding further drug development efforts, including the design of in vivo pharmacokinetic studies and the assessment of potential drug-drug interactions. As with any new chemical entity, a systematic and mechanistically informed approach to understanding its metabolism is paramount to unlocking its therapeutic potential.
References
- The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC. (URL: )
- Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol - PubMed. (URL: )
- Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed. (URL: )
- 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem. (URL: )
- Inhibition of thyroid hormone sulfotransferase activity by brominated flame retardants and halogen
- Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: )
- A Comparative Guide to the Quantification of 2,6-Dihydroxybenzoic Acid - Benchchem. (URL: )
- Cytosolic sulfotransferases in endocrine disruption - PMC - NIH. (URL: )
- 3,5-Dichloro-2,6-dihydroxybenzoic acid | CymitQuimica. (URL: )
- Cytochrome P450 and its role in metabolism of dicofol in Channa punctatus and Heteropneustes fossilis - Indian Journal of Applied & Pure Biology |. (URL: )
- Thawing and Incubating Human and Animal Liver Microsomes - Thermo Fisher Scientific. (URL: )
- Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (URL: )
- Protocols Using Plateable Human Hep
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: )
- Human thyroid phenol sulfotransferase enzymes 1A1 and 1A3 - SciSpace. (URL: )
- Metabolic Stability and Metabolite Analysis of Drugs - Cre
- Application Note: HPLC Method for the Separation and Quantification of 2,6-Dihydroxybenzoic Acid - Benchchem. (URL: )
-
Glucuronosyltransferase - Wikipedia. (URL: [Link])
-
Mammalian Cytochrome P450-Dependent Metabolism of Polychlorinated Dibenzo-p-dioxins and Coplanar Polychlorinated Biphenyls - MDPI. (URL: [Link])
-
Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - MDPI. (URL: [Link])
-
Microsomal Clearance/Stability Assay - Domainex. (URL: [Link])
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. (URL: [Link])
-
ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])
-
The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions - YouTube. (URL: [Link])
-
Phenol sulfur transferase deficiency - Wikipedia. (URL: [Link])
-
Hepatocyte Stability Assay - Domainex. (URL: [Link])
Sources
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 4. biology-journal.org [biology-journal.org]
- 5. mdpi.com [mdpi.com]
- 6. Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Inhibition of thyroid hormone sulfotransferase activity by brominated flame retardants and halogenated phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Cytosolic sulfotransferases in endocrine disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenol sulfur transferase deficiency - Wikipedia [en.wikipedia.org]
- 15. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 19. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. bdj.co.jp [bdj.co.jp]
- 22. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
Executive Summary for a Proposed Investigation into Dichloro-dihydroxybenzoic Acid Analogs as Anti-leishmanial Agents
To: Drug Development Professionals, Researchers, and Scientists
From: Gemini, Senior Application Scientist
Subject: Analysis of 3,5-Dichloro-2,6-dihydroxybenzoic Acid and Related Phenolic Compounds as a Potential Therapeutic Avenue for Leishmaniasis
This document addresses the inquiry into the role of 3,5-Dichloro-2,6-dihydroxybenzoic acid in inhibiting Leishmania growth. Following a comprehensive review of available scientific literature, we have determined that there is currently no published research, in vitro or in vivo, specifically evaluating the anti-leishmanial activity of 3,5-Dichloro-2,6-dihydroxybenzoic acid.
Therefore, a detailed technical guide on its specific mechanism of action, established protocols, and validated data is not feasible at this time. However, this absence of specific data presents a unique opportunity for novel research. This guide will, therefore, pivot to provide a foundational framework for investigating the potential of this compound and structurally related halogenated dihydroxybenzoic acids as a new class of anti-leishmanial agents.
We will proceed by first principles, leveraging established knowledge of Leishmania's metabolic vulnerabilities and the known bioactivities of similar phenolic compounds. This document will serve as a strategic whitepaper, outlining a proposed research and development pathway.
PART 1: The Scientific Rationale: Building a Case for Dichloro-dihydroxybenzoic Acids
Leishmaniasis remains a significant global health challenge, with current treatments hampered by toxicity, resistance, and high costs. The urgent need for new chemical entities with novel mechanisms of action is undisputed. Phenolic compounds, including derivatives of dihydroxybenzoic acid, are known to possess a wide range of biological activities, including antimicrobial and antiparasitic effects.
The rationale for investigating 3,5-Dichloro-2,6-dihydroxybenzoic acid and its analogs is built on the following pillars:
-
The Dihydroxybenzoic Acid Scaffold: 2,6-Dihydroxybenzoic acid (2,6-DHBA) is a recognized scaffold in medicinal chemistry. While 2,6-DHBA itself has modest biological activity, its derivatives have shown significant potential as antimicrobial agents.[1] Strategic modifications to the core structure can enhance efficacy and selectivity.[1]
-
The Role of Halogenation: The introduction of halogen atoms, such as chlorine, into a molecular scaffold can significantly modulate its physicochemical properties. Halogenation can enhance lipophilicity, improve membrane permeability, and influence binding interactions with biological targets. The presence of two chlorine atoms on the dihydroxybenzoic acid ring could potentially enhance its potency against Leishmania. For instance, a halogenated naphthoquinone, 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone, has demonstrated efficacy in killing both promastigote and intracellular amastigote forms of Leishmania donovani.[2]
-
Known Leishmania Vulnerabilities: Leishmania parasites have several unique metabolic pathways that differ from their mammalian hosts, presenting attractive drug targets.[3][4] These include pathways for sterol biosynthesis, purine salvage, and polyamine metabolism.[3][4] Phenolic compounds have been shown to disrupt these pathways, notably by interfering with iron metabolism, which is crucial for parasite survival within macrophage phagolysosomes.[5]
PART 2: A Proposed Research Workflow for Efficacy and Mechanism of Action (MoA)
To rigorously evaluate the potential of 3,5-Dichloro-2,6-dihydroxybenzoic acid, a structured, multi-stage research plan is required. The following workflow is proposed as a starting point.
Stage 1: In Vitro Efficacy and Cytotoxicity Profiling
The initial phase focuses on determining the direct anti-leishmanial activity of the compound and its selectivity.
Experimental Protocol: In Vitro Anti-leishmanial Screening
-
Parasite Culture:
-
Culture promastigotes of relevant Leishmania species (e.g., L. major, L. donovani, L. amazonensis) in appropriate media (e.g., M199) at 26°C.
-
Culture axenic amastigotes or use intracellular amastigote models by infecting macrophage cell lines (e.g., J774A.1 or THP-1).
-
-
Anti-promastigote Assay (Growth Inhibition):
-
Seed logarithmic phase promastigotes (e.g., 1 x 10⁶ parasites/mL) in 96-well plates.
-
Add serial dilutions of 3,5-Dichloro-2,6-dihydroxybenzoic acid (e.g., from 0.1 to 100 µM). Use a suitable solvent like DMSO as a vehicle control and a known anti-leishmanial drug (e.g., Amphotericin B) as a positive control.
-
Incubate for 48-72 hours at 26°C.
-
Determine parasite viability using a resazurin-based assay (e.g., AlamarBlue) or by direct counting with a hemocytometer.[6]
-
Calculate the 50% inhibitory concentration (IC₅₀).
-
-
Anti-amastigote Assay (Intracellular Model):
-
Seed macrophage cells (e.g., 5 x 10⁴ cells/well) in 96-well plates and allow them to adhere.
-
Infect macrophages with stationary phase promastigotes at a parasite-to-cell ratio of 10:1 for 24 hours.
-
Wash away non-phagocytosed promastigotes.
-
Add serial dilutions of the test compound and incubate for 48-72 hours at 37°C with 5% CO₂.
-
Fix and stain the cells (e.g., with Giemsa stain).
-
Determine the number of amastigotes per 100 macrophages by light microscopy to calculate the IC₅₀.
-
-
Cytotoxicity Assay (Selectivity Index):
-
Seed macrophage cells (e.g., J774A.1) in 96-well plates.
-
Add serial dilutions of the test compound and incubate for 48-72 hours.
-
Assess cell viability using the MTT assay.[7]
-
Calculate the 50% cytotoxic concentration (CC₅₀).
-
Determine the Selectivity Index (SI) as the ratio of CC₅₀ to IC₅₀. A higher SI value indicates greater selectivity for the parasite over the host cell.
-
Data Presentation: Summary of In Vitro Activity
| Compound | Target Stage | IC₅₀ (µM) | CC₅₀ (µM) on Macrophages | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 3,5-Dichloro-2,6-dihydroxybenzoic acid | Promastigote | Experimental Data | Experimental Data | Experimental Data |
| Amastigote | Experimental Data | |||
| Amphotericin B (Control) | Promastigote | Experimental Data | Experimental Data | Experimental Data |
| Amastigote | Experimental Data |
Stage 2: Elucidating the Mechanism of Action
Should the compound show promising activity and selectivity, the next step is to investigate how it kills the parasite.
Proposed Mechanistic Assays:
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Use fluorescent probes like JC-1 or TMRM to assess mitochondrial depolarization, a common indicator of apoptosis.
-
Reactive Oxygen Species (ROS) Production: Employ probes like H₂DCFDA to measure intracellular ROS levels, as many anti-leishmanial compounds induce oxidative stress.
-
Ultrastructural Analysis: Use Transmission Electron Microscopy (TEM) to observe morphological changes in treated parasites, such as mitochondrial swelling, vacuolization, or damage to the kinetoplast.[8]
-
Targeted Metabolomic Analysis: Investigate the impact of the compound on key metabolic pathways. For example, assess its effect on the parasite's ability to synthesize ergosterol or salvage purines.[3][9]
Visualization: Proposed Experimental Workflow
Caption: Proposed workflow for evaluating a novel anti-leishmanial compound.
PART 3: Future Directions and Conclusion
The lack of existing data on 3,5-Dichloro-2,6-dihydroxybenzoic acid's effect on Leishmania highlights a gap in current research that is ripe for exploration. The structural features of this compound, combined with the known vulnerabilities of the parasite to phenolic agents, provide a strong rationale for its investigation.
The successful execution of the proposed research plan would not only determine the viability of this specific molecule but could also open up a new chemical space for anti-leishmanial drug discovery. Future work would involve structure-activity relationship (SAR) studies on related analogs to optimize potency and selectivity, followed by preclinical evaluation in animal models of leishmaniasis.
This document serves as a call to action for the research community to investigate this unexplored area. By systematically applying established methodologies, we can efficiently determine if 3,5-Dichloro-2,6-dihydroxybenzoic acid and its chemical relatives hold the key to a new generation of treatments for this devastating neglected tropical disease.
References
-
de Almeida, L., et al. (2021). Antileishmanial and Antitoxoplasmal Activities of 1,4-Dihydropyridines. ACS Omega, 6(5), 3789-3798. Available from: [Link]
-
Shokoples, S. E., et al. (2019). In vitro activity and mode of action of phenolic compounds on Leishmania donovani. PLoS One, 14(2), e0212048. Available from: [Link]
-
da Silva, J. C. C., et al. (2022). Antileishmanial Activity of 4,8-Dimethoxynaphthalenyl Chalcones on Leishmania amazonensis. Molecules, 27(20), 6868. Available from: [Link]
- Google Patents. (2013). CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.
-
Rolón, M., et al. (2019). The efficacy of new 2,5-dihydroxybenzyl derivatives against Trypanosoma cruzi, Leishmania infantum and Leishmania braziliensis. Journal of Infection in Developing Countries, 13(06), 528-536. Available from: [Link]
-
Mittal, A., et al. (2007). Leishmanicidal activity of two naphthoquinones against L. donovani. Iranian Journal of Immunology, 4(2), 91-97. Available from: [Link]
-
Amaechi, C. N., et al. (2021). Some novel antileishmanial compounds inhibit normal cell cycle progression of Leishmania donovani promastigotes and exhibits pro-oxidative potential. PLoS One, 16(11), e0258835. Available from: [Link]
-
Syafni, N., et al. (2012). 3,4-DIHYDROXYBENZOIC ACID AND 3,4-DIHYDROXYBENZALDEHYDE FROM THE FERN Trichomanes chinense L.; ISOLATION, ANTIMICROBIAL AND ANTIOXIDANT PROPERTIES. ResearchGate. Available from: [Link]
-
Tuli, H. S., et al. (2022). Metabolic Pathways of Leishmania Parasite: Source of Pertinent Drug Targets and Potent Drug Candidates. Molecules, 27(15), 4929. Available from: [Link]
-
Schmidt, S., et al. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO₂ and In Situ Product Removal. Catalysts, 14(1), 1. Available from: [Link]
-
de Oliveira, R. B., et al. (2023). In-vitro biological evaluation of 3,3′,5,5′-tetramethoxy-biphenyl-4,4′-diol and molecular docking studies on trypanothione reductase and Gp63 from Leishmania amazonensis demonstrated anti-leishmania potential. Scientific Reports, 13(1), 6936. Available from: [Link]
- Google Patents. (1983). US4409240A - Derivatives of dihydroxybenzoic acid and pharmaceutical composition thereof.
-
de Oliveira, C. I., et al. (2023). Anti-Leishmania compounds can be screened using Leishmania spp. expressing red fluorescence (tdTomato). Frontiers in Cellular and Infection Microbiology, 13, 1282273. Available from: [Link]
-
Universidad de Granada. (2022). O-Alkyl hydroxamates display potent and selective antileishmanial activity. Available from: [Link]
-
ResearchGate. (2018). In-vitro and in-vivo activities of phenolic compounds against cutaneous leishmaniasis. Available from: [Link]
-
Hindawi. (2012). Antileishmanial Activity of Medicinal Plants Used in Endemic Areas in Northeastern Brazil. Available from: [Link]
-
The Pharmaceutical and Chemical Journal. (2016). Synthesis and in vitro anti-trypanosomal activity of Vanillic Acid and Para- Hydroxybenzoic Acid on T. congolense. Available from: [Link]
-
The American Journal of Tropical Medicine and Hygiene. (2016). Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes. Available from: [Link]
-
Preprints.org. (2022). Metabolic pathways of Leishmania parasite: Source of pertinent drug targets and potent drug candidates. Available from: [Link]
-
ResearchGate. (2020). Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies, and biological activity enhancement. Available from: [Link]
-
de Oliveira, G. A. R., et al. (2023). Antileishmanial Activity of Cinnamic Acid Derivatives against Leishmania infantum. Molecules, 28(6), 2788. Available from: [Link]
-
European Bioinformatics Institute. (1990). Synthesis and biological activity of new HMG-CoA reductase inhibitors. 3. Lactones of 6-phenoxy-3,5-dihydroxyhexanoic acids. Available from: [Link]
-
Tabrizi, F., et al. (2021). A Nuclear Magnetic Resonance-Based Metabolomic Study to Identify Metabolite Differences between Iranian Isolates of Leishmania major and Leishmania tropica. Iranian Journal of Medical Sciences, 46(1), 43-51. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Leishmanicidal activity of two naphthoquinones against L. donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. In vitro activity and mode of action of phenolic compounds on Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4409240A - Derivatives of dihydroxybenzoic acid and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 7. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Leishmania compounds can be screened using Leishmania spp. expressing red fluorescence (tdTomato) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Nuclear Magnetic Resonance-Based Metabolomic Study to Identify Metabolite Differences between Iranian Isolates of Leishmania major and Leishmania tropica [ijms.sums.ac.ir]
Methodological & Application
HPLC Method for Detection of 3,5-Dichloro-2,6-dihydroxybenzoic Acid
Application Note & Protocol Guide
Executive Summary & Chemical Context[1][2][3][4][5][6]
This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 3,5-Dichloro-2,6-dihydroxybenzoic acid . This compound presents unique analytical challenges due to its structural symmetry, high acidity, and propensity for metal chelation.
The Analyte Profile[6][7]
-
Structure: A benzoic acid core with hydroxyl groups at the ortho positions (2,6) and chlorine atoms at the meta positions (3,5).
-
Acidity (pKa): Extremely acidic (estimated pKa < 1.5). The carboxylate anion is stabilized by two intramolecular hydrogen bonds from the 2,6-hydroxyls, making it significantly more acidic than benzoic acid or salicylic acid.
-
Chelation Potential: The 2,6-dihydroxy-1-carboxy motif acts as a siderophore-like ligand, capable of sequestering iron (
) from stainless steel LC flow paths, leading to severe peak tailing.
Core Analytical Strategy
To achieve sharp peak shapes and reproducible retention, this method utilizes Low-pH Phosphate Buffering (to suppress ionization) and Chelation Mitigation Strategies (to prevent adsorption to hardware).
Method Development Logic (The "Why")
Before executing the protocol, understand the three critical control points that dictate the success of this separation.
Control Point A: pH Suppression
Standard mobile phase modifiers like 0.1% Formic Acid (pH ~2.7) are often insufficient for 2,6-dihydroxybenzoic acid derivatives. If the mobile phase pH is near the analyte's pKa (~1.5), the molecule splits between ionized and non-ionized states, causing peak broadening.
-
Solution: We use Phosphoric Acid to achieve pH
2.0, ensuring the analyte remains fully protonated ( form) for consistent interaction with the C18 stationary phase.
Control Point B: Metal Chelation
The ortho-phenolic groups can chelate trace metals in the column frit or tubing.
-
Solution: If peak tailing persists despite low pH, the addition of a sacrificial chelator (EDTA) or the use of a "Bio-inert" (PEEK-lined) system is required.
Control Point C: Hydrophobicity Shift
While the parent 2,6-dihydroxybenzoic acid is polar and elutes early, the addition of two chlorine atoms significantly increases lipophilicity (LogP increases by ~1.5 units).
-
Solution: A gradient method starting at moderate organic strength is necessary to elute the chlorinated derivative within a reasonable timeframe while separating it from non-chlorinated precursors.
Detailed Experimental Protocol
Equipment & Reagents
| Component | Specification | Notes |
| HPLC System | Binary Gradient Pump, UV/DAD Detector | Bio-inert/PEEK flow path preferred but not mandatory. |
| Column | C18 (L1) End-capped, 150 x 4.6 mm, 3.5 µm or 5 µm | Recommended: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18. |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic ( | Critical: Must be pH |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Methanol is an alternative but yields higher pressure. |
| Diluent | 50:50 Water:Acetonitrile (0.1% | Match initial gradient conditions to prevent solvent shock. |
| Needle Wash | 90:10 Acetonitrile:Water | Prevents carryover of the lipophilic chlorinated species. |
Chromatographic Conditions
-
Column Temperature: 30°C (Controlled)
-
Injection Volume: 5 - 10 µL
-
Detection: UV @ 254 nm (Primary), 210 nm (Secondary/Impurity check)
-
Run Time: 20 Minutes
Gradient Table:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 85 | 15 | Initial Hold |
| 2.0 | 85 | 15 | End Isocratic Hold |
| 12.0 | 20 | 80 | Linear Gradient |
| 15.0 | 20 | 80 | Wash |
| 15.1 | 85 | 15 | Re-equilibration |
| 20.0 | 85 | 15 | End of Run |
Sample Preparation
-
Stock Solution: Dissolve 10 mg of 3,5-diCl-2,6-DHBA in 10 mL of Acetonitrile (1.0 mg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL using the Diluent .
-
Note: Ensure the diluent is acidified. Dissolving this analyte in neutral water may lead to deprotonation and peak splitting upon injection.
-
Visualization of Method Logic
The following diagram illustrates the decision-making process for optimizing this specific separation, focusing on the interplay between acidity and chelation.
Figure 1: Critical Decision Tree for 2,6-Dihydroxybenzoic Acid Derivatives. Success depends on simultaneous pH suppression and chelation control.
System Suitability & Validation Parameters
To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met before routine analysis.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Tailing Factor ( | Higher tailing indicates active metal sites in the column or insufficient pH suppression. | |
| Resolution ( | > 2.0 | Must be resolved from the non-chlorinated parent (2,6-DHBA) which elutes earlier (approx 3-5 min). |
| Precision (RSD) | Confirms solubility stability and injector accuracy. | |
| LOD / LOQ | S/N > 3 / S/N > 10 | UV response at 254 nm is strong due to the aromatic ring; expect LOQ ~0.1 µg/mL. |
Troubleshooting Guide
-
Issue: Broad, Tailing Peak.
-
Root Cause: Metal chelation.
-
Fix: Flush system with 30% Phosphoric Acid (overnight, column offline) to passivate stainless steel. Alternatively, add 0.1 mM EDTA to Mobile Phase A.
-
-
Issue: Retention Time Drift.
-
Root Cause: pH fluctuation.
-
Fix: The pKa is very low. Small changes in buffer pH (e.g., 2.1 vs 1.9) can drastically alter retention. Use a calibrated pH meter and buffer strictly to pH 2.0.
-
References
-
SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column. Retrieved from [Link]
- Relevance: Establishes the difficulty of separating DHBA isomers and the need for specific st
-
Santoso, S. P., et al. (2016).[3] Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies. Journal of Molecular Liquids.[3] Retrieved from [Link]
- Relevance: Provides the mechanistic basis for the "Chelation" warning, confirming 2,6-DHBA binds Ni/Co/Fe via the carboxyl/hydroxyl moiety.
-
National Institute of Standards and Technology (NIST). (2023). Benzoic acid, 3,5-dichloro-2-hydroxy- Mass Spectrum.[4] NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]
- Relevance: While for the mono-hydroxy analog, this source validates the ionization patterns and structural data for chlorin
-
PubChem. (n.d.). 3,5-Dichloro-2,6-dihydroxybenzoic acid (Compound Summary). Retrieved from [Link]
- Relevance: Confirms chemical structure and identifiers (CID 24721632)
Sources
Measuring disulfide bond inhibition using DsbB assay systems
Application Note: Kinetic Profiling of DsbB Inhibition using Quinone Reduction Systems
Abstract & Therapeutic Context
The bacterial Disulfide Bond (Dsb) system is a premier target for the emerging class of "anti-virulence" therapeutics. Unlike traditional antibiotics that kill bacteria (imposing high selective pressure for resistance), anti-virulence agents "disarm" pathogens by preventing the folding of virulence factors—such as toxins, adhesins, and flagella—without inhibiting bacterial growth.
The membrane enzyme DsbB (Disulfide bond B) is the engine of this system.[1][2] It re-oxidizes the periplasmic oxidant DsbA , transferring electrons to the respiratory chain via ubiquinone (UQ).[3] Inhibiting DsbB halts the oxidative folding machinery, rendering bacteria avirulent.
This guide details the industry-standard Spectrophotometric Quinone Reduction Assay . This self-validating kinetic system measures the DsbB-catalyzed transfer of electrons from reduced DsbA to ubiquinone-1 (UQ1), providing a robust platform for high-throughput inhibitor screening.
Mechanism of Action
To measure inhibition, one must understand the electron flow. DsbB operates via a "ping-pong" mechanism involving two distinct cysteine pairs (Cys41-Cys44 and Cys104-Cys130 in E. coli).
-
Substrate Oxidation: DsbA oxidizes a folding protein, becoming Reduced DsbA (dithiol form).[4]
-
DsbA Re-oxidation: Reduced DsbA binds DsbB, transferring electrons to DsbB’s periplasmic loops.[5][6][7][8]
-
Quinone Reduction: DsbB transfers these electrons to Ubiquinone (UQ) , reducing it to Ubiquinol (UQH₂).
-
Respiration: UQH₂ passes electrons to the Electron Transport Chain (ETC).
Inhibitor Strategy: Small molecules (e.g., pyridazinones) typically compete with Ubiquinone for the binding site on DsbB, blocking the final electron transfer step.
Figure 1: Electron flow in the Dsb system. DsbB acts as the critical link between periplasmic protein folding and the respiratory chain.
Experimental Protocols
Protocol A: Preparation of Reagents (Critical Pre-requisites)
Expert Insight: The most common cause of assay failure is using oxidized DsbA. DsbB requires reduced DsbA as a substrate.[4][9][10] Commercial DsbA is often oxidized. You must chemically reduce it before the assay.
1. Reduced DsbA Preparation:
-
Step 1: Incubate purified DsbA (50–100 µM) with 10 mM DTT (dithiothreitol) in Buffer A (50 mM Sodium Phosphate pH 7.5, 300 mM NaCl) for 30 minutes on ice.
-
Step 2: Remove DTT using a PD-10 desalting column or rapid dialysis against degassed Buffer A. Note: Residual DTT will reduce Ubiquinone non-enzymatically, causing false positives.
-
Step 3: Quantify concentration using
. Store aliquots at -80°C.
2. DsbB Solubilization:
-
DsbB is an integral membrane protein.[4][8] It must be maintained in detergent.
-
Buffer B: 50 mM Sodium Phosphate pH 7.5, 300 mM NaCl, 0.1% DDM (n-dodecyl-β-D-maltoside).
-
Why DDM? DDM is a non-ionic detergent that preserves DsbB activity better than Triton X-100 or OG.
3. Ubiquinone-1 (UQ1) Stock:
-
Dissolve UQ1 in DMSO to 10 mM. UQ1 is preferred over native UQ8 because UQ1 is water-soluble enough for kinetic assays while retaining biological specificity.
Protocol B: Spectrophotometric Quinone Reduction Assay
This assay monitors the DsbB-catalyzed reduction of UQ1 to UQH₂, which results in a decrease in absorbance at 275 nm .[11]
Assay Conditions:
-
Temperature: 30°C (Standard for E. coli enzymes)
-
Reaction Volume: 200 µL
-
Detection: Absorbance at 275 nm (UV-transparent 96-well plate, e.g., Corning 3635).
Step-by-Step Workflow:
-
Blank Setup: Prepare a "No Enzyme" blank containing buffer and UQ1 to account for background UQ1 degradation.
-
Reaction Mix Prep (per well):
-
Buffer B (Phosphate/NaCl/DDM).
-
DsbB Enzyme: Final concentration 10–50 nM .
-
Ubiquinone-1 (UQ1): Final concentration 50 µM .
-
-
Inhibitor Addition:
-
Add test compounds (dissolved in DMSO). Keep final DMSO concentration < 2% to avoid denaturing DsbB.
-
Incubate for 5–10 minutes at 30°C to allow inhibitor binding.
-
-
Initiation:
-
Start the reaction by adding Reduced DsbA (Final concentration 10–20 µM ).
-
Note: DsbA is used in excess (saturating conditions) to ensure the rate-limiting step is DsbB turnover.
-
-
Measurement:
-
Immediately read Absorbance (275 nm) every 10–15 seconds for 10 minutes.
-
Figure 2: High-throughput screening workflow for DsbB inhibitors.
Data Analysis & Interpretation
Calculating Activity
The raw data will show a linear decrease in absorbance over time.
-
Determine Slope: Calculate the slope (
) of the linear portion of the curve (typically 1–5 minutes). -
Subtract Background:
. -
Convert to Molar Velocity: Use the extinction coefficient difference between oxidized and reduced UQ1 (
).
Inhibition Metrics (IC50)
Plot the fractional activity (
Typical Reference Values:
| Component | Role | Working Conc. | Notes |
| DsbB | Enzyme | 10–50 nM | Must be in DDM detergent. |
| DsbA (Red) | Substrate 1 | 10–20 µM | Must be > |
| UQ1 | Substrate 2 | 50 µM | Must be > |
| Compound 12 | Positive Control | IC50 ~ 1.0 µM | Pyridazinone class inhibitor. |
Troubleshooting & Optimization (Expertise)
1. "No Activity" in Positive Control:
-
Fix: Run a free thiol assay (Ellman’s reagent) on your DsbA stock. If free thiols are low, re-reduce with DTT.
-
Cause: Detergent issues.
-
Fix: Ensure DDM is present in all buffers. DsbB precipitates instantly in detergent-free buffer.
2. High Background Rate:
-
Cause: Residual DTT from DsbA prep.
-
Fix: DTT reduces UQ1 chemically. Ensure thorough desalting of DsbA. Use TCEP as a reducer if necessary, as it is less reactive toward UQ1, though removal is still recommended.
3. Non-Specific Inhibition:
-
Cause: Aggregators.
-
Fix: Add 0.01% BSA to the reaction mix to prevent "promiscuous" inhibition by small molecule aggregators.
References
-
Bader, M., et al. (2000). "Reconstitution of a protein disulfide catalytic system." Journal of Biological Chemistry. Link
-
Kadokura, H., & Beckwith, J. (2010). "Mechanisms of oxidative protein folding in the bacterial cell envelope." Antioxidants & Redox Signaling. Link
-
Adams, M. A., et al. (2015). "Small molecule inhibitors of disulfide bond formation by the bacterial DsbA-DsbB dual enzyme system."[16] Chemical Science. Link
-
Landeta, C., et al. (2015).[6] "Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria."[6][7][10] Nature Chemical Biology.[6] Link
-
Messens, J., & Collet, J. F. (2006). "Pathways of disulfide bond formation in Escherichia coli." The International Journal of Biochemistry & Cell Biology. Link
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Mechanism of the electron transfer catalyst DsbB from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. people.umass.edu [people.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paradoxical redox properties of DsbB and DsbA in the protein disulfide-introducing reaction cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 14. Reactivities of quinone-free DsbB from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spring8.or.jp [spring8.or.jp]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing oxidation of dihydroxybenzoic acid derivatives in solution
Technical Support Center: Stability of Dihydroxybenzoic Acid (DHBA) Derivatives
Case ID: DHBA-OX-PREV Status: Open Assigned Specialist: Senior Application Scientist[1]
Introduction: Welcome to the DHBA Stability Center
You are likely here because your clear solutions of 2,3-dihydroxybenzoic acid (2,3-DHBA), 2,5-DHBA (Gentisic acid), or 3,4-DHBA (Protocatechuic acid) have turned pink, brown, or black.
This is not just a cosmetic issue; it indicates chemical degradation that compromises quantitation, alters biological activity, and damages HPLC columns.[1] This guide treats your experimental setup as a system, identifying failure points in pH control , oxygen exposure , and trace metal catalysis .
Module 1: The Chemistry of Failure (Root Cause Analysis)
Q: Why is my solution changing color?
The Mechanism: DHBA derivatives contain an electron-rich catechol or hydroquinone moiety.[1] In the presence of oxygen and trace metals, they undergo autoxidation . This is a radical-mediated process where the colorless dihydroxy-form loses electrons to become a colored quinone. These quinones are highly reactive electrophiles that polymerize into dark, melanin-like pigments.[1]
Key Accelerators:
-
High pH: Deprotonation of the phenolic hydroxyl groups (forming phenolate anions) lowers the oxidation potential, making the molecule easier to oxidize.
-
Transition Metals: Trace Iron (Fe) or Copper (Cu) act as catalysts, driving Fenton-like reactions that generate hydroxyl radicals.[1]
-
Light (UV/Vis): Photo-excitation accelerates radical formation.
Visualization: The Autoxidation Cascade
Figure 1: The autoxidation pathway of DHBA derivatives. Note that the reaction is irreversible once polymerization occurs.
Module 2: The "Zero-Oxidation" Preparation Protocol
Q: How do I prepare a stable stock solution?
Do not use simple water or PBS. You must engineer the solvent environment to suppress the radical cascade.
The Golden Rules:
-
Acidify: Keep pH < 3.0. This keeps the phenolic groups protonated and stable.
-
Chelate: Remove catalytic metals.
-
Deoxygenate: Remove dissolved oxygen.[1]
Standard Operating Procedure (SOP)
| Step | Action | Technical Rationale |
| 1. Solvent Prep | Sparge ultrapure water with Argon or Nitrogen for 15 mins. | Removes dissolved |
| 2.[1] Chelation | Add 0.1 mM EDTA (disodium ethylenediaminetetraacetate). | Sequesters trace |
| 3. Acidification | Adjust solvent to pH 2.5 - 3.0 using Formic Acid or HCl. | Stabilizes the catechol moiety. DHBA pKa values for the carboxyl group are ~2.5–3.0; phenolic pKas are >9. Keeping pH low prevents phenolate formation [2]. |
| 4. Antioxidant | Optional: Add Sodium Metabisulfite (0.1% w/v) . | Acts as a sacrificial reductant, reacting with oxygen before it attacks the DHBA [3]. |
| 5. Dissolution | Dissolve DHBA in the prepared solvent under inert gas flow. | Minimizes exposure to atmospheric oxygen during mixing. |
Module 3: Analytical Troubleshooting (HPLC & LC-MS)
Q: I see "Ghost Peaks" or baseline drift in my HPLC. Is it oxidation?
Yes. Quinones are more hydrophobic than the parent DHBA and often elute later, causing broad, tailing peaks or baseline rises.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Split Peaks | Partial oxidation or pH mismatch.[1] | Ensure Mobile Phase A is acidified (0.1% Formic Acid). Match sample solvent pH to mobile phase.[1] |
| Brown precipitate in vial | Metal catalysis in the autosampler. | Switch to amber glass vials with PTFE-lined caps. Add 0.05% EDTA to the sample diluent. |
| Loss of Signal | Adsorption to steel surfaces. | DHBAs chelate iron in stainless steel LC lines. Passivate the system with 6N nitric acid (if compatible) or use PEEK tubing.[1] |
| Drifting Baseline | On-column oxidation.[1] | Degas mobile phases thoroughly. Use an in-line degasser. |
Visual Workflow: Diagnostic Logic
Figure 2: Decision tree for stabilizing DHBA solutions.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Ascorbic Acid (Vitamin C) to protect DHBA? A: Use with caution. While Ascorbic Acid is an antioxidant, it can also act as a pro-oxidant in the presence of Iron (Fenton chemistry), potentially generating more hydroxyl radicals [4]. Sodium Metabisulfite is generally preferred for preserving phenolic acids unless it interferes with your specific downstream assay.[1]
Q: What is the pKa of DHBA, and why does it matter? A:
-
2,3-DHBA: pKa (COOH) ≈ 2.5–2.6.[1]
-
2,5-DHBA (Gentisic Acid): pKa (COOH) ≈ 2.97.[1]
-
3,4-DHBA: pKa (COOH) ≈ 4.48.[1][2] You must keep the pH below the pKa of the carboxylic acid to ensure the molecule is fully protonated (neutral). Ionized forms are more soluble but significantly more prone to oxidation [5].
Q: How should I store the solid powder? A: Store at room temperature or 4°C, but strictly desiccated and in the dark . Moisture initiates surface oxidation on the crystals, turning the white powder grey/purple.
Q: Is DMSO a good solvent for stock solutions? A: DMSO is excellent for solubility but can be problematic for stability.[1] DMSO is hygroscopic (absorbs water) and can contain trace impurities. If using DMSO, use a fresh, anhydrous bottle, purge with Argon, and store at -20°C. Methanol (acidified) is often a safer choice for HPLC standards.[1]
References
-
Hynes, M. J., & O'Coinceanainn, M. (2004).[1] The kinetics and mechanisms of the reaction of iron(III) with gallic acid, gallic acid methyl ester and catechin. Journal of Inorganic Biochemistry, 98(8), 1457-1464.
- Slabbert, N. P. (1992). Complexation of condensed tannins with metal ions. Plant Polyphenols, 421-436.
-
Danilewicz, J. C. (2003).[1] Review of reaction mechanisms of oxygen and proposed intermediate reduction products in wine: Central role of iron and copper. American Journal of Enology and Viticulture, 54(2), 73-86. (Defines the role of sulfites and metals in phenolic oxidation).
-
Buettner, G. R., & Jurkiewicz, B. A. (1996).[1] Catalytic metals, ascorbate and free radicals: combinations to avoid. Radiation Research, 145(5), 532-541.
-
Friedman, M., & Jürgens, H. S. (2000).[1] Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
Sources
Technical Support Center: Overcoming Assay Interference from Iron-Chelating Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering assay interference caused by iron-chelating compounds. This guide is designed to provide you with in-depth troubleshooting strategies and a comprehensive understanding of the underlying mechanisms of this common experimental challenge. As scientists, we understand that robust and reliable data is paramount. This resource is structured to empower you with the knowledge to identify, mitigate, and overcome interference from iron chelators in your assays.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may be encountering in your experiments.
Q1: My absorbance-based assay for a non-iron-related target is showing unexpected inhibition or a dose-dependent decrease in signal with my test compound. Could this be iron chelation interference?
A1: Yes, it is highly probable, especially if your assay components include trace amounts of iron or if your compound is a known or suspected iron chelator. Many biological buffers and reagents contain trace metal contaminants, including iron, which can be essential for the activity of reporter enzymes (e.g., horseradish peroxidase - HRP) or the stability of assay reagents.
The Underlying Mechanism: Iron-chelating compounds can sequester essential iron ions from the assay medium, thereby inhibiting the activity of iron-dependent enzymes or destabilizing components of your detection system. For example, in a colorimetric assay using a chromogenic substrate that relies on an iron-catalyzed reaction, the chelator will compete for and bind the available iron, leading to a reduction in the colored product and an apparent inhibition of your target. This is a common artifact in assays measuring antioxidant capacity using reagents like ferrozine, where the chelator prevents the formation of the colored ferrozine-Fe(II) complex.[1][2]
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting suspected iron chelation interference in absorbance-based assays.
Step-by-Step Protocol: Iron-Spiking Rescue Experiment
-
Prepare a concentrated stock solution of an iron salt , such as ferrous sulfate (FeSO₄) or ferric chloride (FeCl₃), in deionized water. A 10 mM stock is a good starting point.
-
Set up your standard assay with your target, substrates, and buffers.
-
Create a dose-response curve of your interfering compound as you normally would.
-
In a parallel set of experiments, add a final concentration of 10-100 µM iron to the assay wells before adding your test compound. The optimal concentration of iron may need to be determined empirically.
-
Incubate and read the assay as per your standard protocol.
-
Analyze the data: If the inhibitory effect of your compound is diminished or completely reversed in the presence of excess iron, this strongly indicates that the interference is due to iron chelation.
Q2: I'm observing quenching of my fluorescence-based assay signal in the presence of my test compound. How can I determine if this is due to iron chelation and not inherent compound fluorescence or quenching?
A2: This is a critical question, as fluorescence-based assays are susceptible to multiple interference mechanisms. Iron chelators can interfere with fluorescent assays in several ways:
-
Direct Quenching: The iron-chelator complex itself may act as a quencher of your fluorophore.
-
Indirect Quenching: The chelator may remove iron ions that are essential for the conformation or activity of a fluorescently labeled protein, leading to a change in its fluorescent properties.
-
Competition with Fluorescent Probes: In assays that use fluorescent iron sensors like Calcein, the test compound will compete with the probe for iron, leading to a change in fluorescence that can be misinterpreted.[3][4]
Troubleshooting Steps:
-
Characterize the spectral properties of your compound: Run emission and excitation scans of your compound at the assay concentration to check for intrinsic fluorescence that could interfere with your assay signal.
-
Perform a "quenching control" experiment: In a simple buffer system, mix your fluorophore with your compound and measure the fluorescence. This will tell you if the compound directly quenches the fluorophore.
-
Implement the iron-spiking protocol described in A1: If the fluorescence quenching is alleviated by the addition of excess iron, this points towards a chelation-dependent mechanism.
Experimental Protocol: Differentiating Quenching Mechanisms
-
Prepare 3 sets of wells:
-
Set A (Assay Control): Your complete assay minus the test compound.
-
Set B (Compound Interference Control): Your complete assay with the test compound.
-
Set C (Iron Rescue): Your complete assay with the test compound and excess iron (e.g., 50 µM FeSO₄).
-
-
Incubate and read the fluorescence.
-
Interpretation:
-
If the signal in Set B is lower than Set A, you have quenching.
-
If the signal in Set C is restored to a level similar to Set A, the quenching is likely due to iron chelation.
-
If the signal in Set C remains low, the quenching is likely due to a direct interaction between the compound and the fluorophore, or another non-chelation-based mechanism.
-
Q3: My cell-based assay is showing unexpected cytotoxicity or altered signaling with a compound that is a known iron chelator. How can I confirm if the observed effect is due to iron chelation?
A3: In cell-based assays, iron chelators can induce a variety of effects by depleting the intracellular labile iron pool, which is crucial for numerous cellular processes, including DNA synthesis and mitochondrial respiration.[5][6] Observed effects like cytotoxicity or changes in signaling pathways can be a direct consequence of this iron depletion.
The Underlying Mechanism: Iron is an essential cofactor for enzymes involved in cell proliferation and survival. By sequestering intracellular iron, chelators can induce cell cycle arrest and apoptosis.[6] This is a known mechanism of action for some anti-cancer drug candidates.[6][7]
Mechanism of Cellular Interference by Iron Chelators:
Caption: Simplified diagram showing how an iron-chelating compound can induce cellular effects by depleting the labile iron pool.
Confirmation Strategy: Iron Rescue in Cell Culture
-
Prepare iron-supplemented media: Supplement your standard cell culture media with a source of iron that can be taken up by cells, such as ferric ammonium citrate or holo-transferrin. The optimal concentration will need to be determined empirically, but a starting point could be 10-50 µM.
-
Co-treatment experiment: Treat your cells with your iron-chelating compound in both standard and iron-supplemented media.
-
Assess the cellular phenotype: Measure cytotoxicity, signaling pathway activation, or any other relevant endpoint.
-
Analyze the results: If the observed cellular effect is attenuated or reversed in the iron-supplemented media, it strongly suggests that the compound's primary mechanism of action in your assay is iron chelation.
Frequently Asked Questions (FAQs)
Q: What are some common classes of iron-chelating compounds that I should be aware of? A: Iron chelators are structurally diverse. Some common classes include:
-
Hydroxamates: e.g., Deferoxamine[8]
-
Catecholates: e.g., Enterobactin[9]
-
Bidentate and Tridentate Ligands: e.g., Deferiprone (bidentate) and Deferasirox (tridentate)[8]
-
Polyphenols: Many natural products, such as flavonoids (e.g., quercetin) and phenolic acids (e.g., gallic acid), have iron-chelating properties.[2][9]
-
Other common laboratory reagents: EDTA is a well-known strong metal chelator often used as a positive control in chelation assays.[1]
Q: Can iron chelators interfere with immunoassays like ELISA or HTRF? A: Yes, interference is possible, though the mechanisms can be more complex.
-
ELISA: If the detection enzyme (e.g., HRP) has an iron dependency, or if the antigen-antibody interaction is sensitive to the ionic environment, a chelator could interfere. However, this is less common than in simple colorimetric assays. A more likely scenario is if the chelator affects the stability of the antigen or antibody.[10]
-
HTRF (Homogeneous Time-Resolved Fluorescence): While TR-FRET assays are generally robust, interference can occur.[11][12] A chelator could potentially interact with the lanthanide donor (e.g., Europium or Terbium cryptate), although these are typically well-shielded. It is more likely that the chelator-iron complex could have fluorescent properties that interfere with the acceptor signal. Always perform counter-screens to rule out assay artifacts.[13]
Q: Are there any assay formats that are less susceptible to interference from iron chelators? A: While no assay is completely immune to interference, some formats are more robust:
-
Label-free detection methods: Techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) directly measure binding events and are less likely to be affected by the chemical properties of the chelator in the bulk solution.[13]
-
Mass Spectrometry (MS)-based assays: These methods directly detect the mass of the analyte or product and are generally insensitive to optical interference from chelators.
-
Orthogonal Assays: The best practice is to confirm hits from a primary screen using an orthogonal assay with a different detection modality.[13] This helps to distinguish true activity from assay artifacts.
Q: What are the key properties of a compound that might suggest it is an iron chelator? A: Look for the presence of functional groups that can coordinate with metal ions. These include:
-
Hydroxyl (-OH) and carboxyl (-COOH) groups, especially when they are in close proximity on an aromatic ring (e.g., catechols).[9]
-
Hydroxamate groups (-C(=O)N(OH)-).[9]
-
Ketone (=O) and hydroxyl (-OH) groups in a configuration that allows for the formation of a stable ring structure with the iron ion.[9]
Quantitative Data Summary
The following table provides stability constants (log K) for some common chelators with Fe(III), giving an indication of their binding affinity. Higher values indicate stronger binding.
| Chelator | Fe(III) Stability Constant (log K) | Reference |
| EDTA | ~25.1 | [5] |
| Deferoxamine (DFO) | ~30.6 | [5] |
| Deferiprone (L1) | ~37.4 (for 3:1 complex) | [5] |
| Deferasirox (DFRA) | ~36.9 (for 2:1 complex) | [5] |
Note: These values can vary depending on the experimental conditions (pH, temperature, ionic strength).
References
-
Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). MDPI. Available from: [Link]
-
Ferrous Iron Chelating (FIC) Assay Kit. (n.d.). Zen-Bio. Available from: [Link]
-
Interference of deferasirox with assays for serum iron and serum unsaturated iron binding capacity during iron chelating therapy. (n.d.). ResearchGate. Available from: [Link]
-
A Review on Iron Chelators in Treatment of Iron Overload Syndromes. (n.d.). PMC. Available from: [Link]
-
Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases. (n.d.). PMC. Available from: [Link]
-
Emerging Roles of the Iron Chelators in Inflammation. (2022). MDPI. Available from: [Link]
-
Interferences in quantitative immunochemical methods. (2009). Biochemia Medica. Available from: [Link]
-
New Perspectives on the Impact of Iron Chelation Therapy on the Gut Microbiome in Thalassemia Patients. (2025). MDPI. Available from: [Link]
-
A Comparative Study on the Complexation of the Anticancer Iron Chelator VLX600 with Essential Metal Ions. (2024). ACS Publications. Available from: [Link]
-
Unraveling the unexpected: Interference in iron assay leads to diagnosis of multiple myeloma. (2024). PubMed. Available from: [Link]
-
Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays. (2024). PMC. Available from: [Link]
-
Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). NCBI - NIH. Available from: [Link]
-
Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs. Available from: [Link]
-
A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells. (1996). PubMed. Available from: [Link]
-
Assay Interference by Aggregation. (2017). Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]
-
Recent Advances on Iron(III) Selective Fluorescent Probes with Possible Applications in Bioimaging. (2019). MDPI. Available from: [Link]
-
From Biology to Clinical Practice: Iron Chelation Therapy With Deferasirox. (2021). Frontiers. Available from: [Link]
-
Clinical Laboratory Testing Interference. (2019). CLSI. Available from: [Link]
-
Chelators for Treatment of Iron and Copper Overload: Shift from Low-Molecular-Weight Compounds to Polymers. (2021). MDPI. Available from: [Link]
-
Evolution of assay interference concepts in drug discovery. (2021). Taylor & Francis. Available from: [Link]
-
IRON OVERLOAD AND CHELATION. (n.d.). Guidelines for the Management of Transfusion-Dependent β-Thalassaemia (TDT) - NCBI. Available from: [Link]
-
Intracellular labile iron pools as direct targets of iron chelators: a fluorescence study of chelator action in living cells. (2005). Blood - ASH Publications. Available from: [Link]
-
Low-Molecular-Weight Iron Chelates May Be an Alternative to Gadolinium-based Contrast Agents for T1-weighted Contrast-enhanced MR Imaging. (n.d.). RSNA Journals. Available from: [Link]
-
Quantifiable and Inexpensive Cell-Free Fluorescent Method to Confirm the Ability of Novel Compounds to Chelate Iron. (2024). PubMed. Available from: [Link]
-
Iron Chelators in Cancer Treatment. (2022). Oncotarget.org. Available from: [Link]
-
Iron chelation agents only alter iron levels at the edge of the spheroid. Confocal microscopy images. (n.d.). ResearchGate. Available from: [Link]
-
Chelation and determination of labile iron in primary hepatocytes by pyridinone fluorescent probes. (2005). PMC. Available from: [Link]
Sources
- 1. zen-bio.com [zen-bio.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifiable and Inexpensive Cell-Free Fluorescent Method to Confirm the Ability of Novel Compounds to Chelate Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.org [oncotarget.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biochemia-medica.com [biochemia-medica.com]
- 11. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
Validation & Comparative
A Comparative Guide to Iron Chelation: Deferoxamine vs. 3,5-Dichloro-2,6-dihydroxybenzoic acid
A Senior Application Scientist's In-depth Analysis for Researchers and Drug Development Professionals
In the landscape of therapeutic and research agents, the ability to selectively bind and sequester metal ions is a critical function. Iron, in particular, is a central player in numerous physiological and pathological processes. Its dysregulation can lead to significant oxidative stress and cellular damage. This guide provides a detailed, evidence-based comparison of two iron chelators: Deferoxamine (DFO), the long-standing clinical gold standard, and 3,5-Dichloro-2,6-dihydroxybenzoic acid, a representative of the dihydroxybenzoic acid class of compounds with potential metal-binding capabilities.
This analysis moves beyond a simple cataloging of features to explain the causality behind their differing affinities and the experimental methodologies used to validate these properties.
Introduction: The Critical Role of Iron Chelators
Iron is essential for life, serving as a cofactor for enzymes involved in oxygen transport, DNA synthesis, and cellular respiration.[1][2] However, in its free, unbound state, iron can catalyze the formation of highly destructive reactive oxygen species (ROS) via the Fenton reaction.[1][3] This duality necessitates sophisticated biological mechanisms for iron regulation, and when these fail, therapeutic intervention with chelating agents becomes imperative.
Deferoxamine (DFO) , a hexadentate siderophore produced by the bacterium Streptomyces pilosus, has been a cornerstone of iron chelation therapy for decades.[1][4] It is FDA-approved for treating chronic iron overload resulting from conditions like thalassemia and acute iron poisoning.[1][5] Its high affinity and specificity for ferric iron (Fe³⁺) make it a powerful therapeutic tool.[4][6]
3,5-Dichloro-2,6-dihydroxybenzoic acid belongs to a family of phenolic compounds, the dihydroxybenzoic acids (DHBAs), which are known to possess metal-chelating properties.[3][7][8] The presence of vicinal hydroxyl groups and a carboxylic acid moiety creates a potential binding site for metal ions. While its chlorinated derivative is less studied, the parent compound, 2,6-dihydroxybenzoic acid, and other isomers have been investigated for their ability to form complexes with various metal ions.[7][8]
Quantitative Comparison: Iron Binding Affinity & Stoichiometry
The efficacy of a chelator is primarily defined by the stability of the complex it forms with the target ion. This is quantitatively expressed by the stability constant (log β) or the dissociation constant (Kd).
| Parameter | Deferoxamine (DFO) | 3,5-Dichloro-2,6-dihydroxybenzoic acid |
| Iron (Fe³⁺) Stability Constant (log β) | ~30.6[6] | Data not available; likely significantly lower than DFO. |
| Binding Stoichiometry (Ligand:Fe³⁺) | 1:1[1][9] | Not definitively determined; related compounds form hexa-coordinated complexes, suggesting a potential 2:1 or 3:1 ratio.[3][8] |
| Denticity | Hexadentate[9] | Potentially Bidentate or Tridentate |
| Molecular Nature | Natural Siderophore[6] | Synthetic Phenolic Acid[10] |
Expert Analysis:
Deferoxamine's exceptionally high stability constant (log β ≈ 30.6) signifies the formation of an extraordinarily stable complex with ferric iron.[6] This value is orders of magnitude higher than its affinity for other biologically relevant metal ions, underpinning its clinical success. As a hexadentate ligand, a single DFO molecule uses its three hydroxamic acid groups to occupy all six of iron's coordination sites, effectively enveloping the ion in a 1:1 ratio.[9][11] This complete coordination neutralizes iron's ability to participate in redox cycling.[9]
Structural Basis of Chelation
The molecular architecture of a chelator dictates its binding affinity and specificity.
Deferoxamine: A Pre-organized Cage for Iron
DFO's linear chain contains three bidentate hydroxamic acid groups that fold around a ferric ion to form a stable, neutral octahedral complex called ferrioxamine.[11][13] This structure effectively sequesters iron from biological storage proteins like ferritin and hemosiderin.[1]
Caption: Chemical structure of Deferoxamine and its octahedral complex with Fe³⁺.
3,5-Dichloro-2,6-dihydroxybenzoic acid: A Catechol-like Binding Motif
The 2,6-dihydroxybenzoic acid moiety provides a catechol-like arrangement of hydroxyl groups, which is a well-known motif for iron chelation. The adjacent carboxylic acid group can also participate, forming a stable five- or six-membered ring with the metal ion.
Caption: Structure of 3,5-Dichloro-2,6-dihydroxybenzoic acid and its proposed iron binding site.
Experimental Protocol: Determining Iron Binding Affinity via UV-Vis Spectrophotometric Titration
This protocol outlines a standard, accessible method for quantifying the interaction between a chelator and iron. The principle relies on the formation of a colored metal-ligand complex, which can be monitored by measuring changes in light absorbance.[2][14]
Causality Behind Experimental Choices:
-
Wavelength Selection (λmax): The wavelength of maximum absorbance for the iron-chelator complex is used to ensure the highest sensitivity and adherence to the Beer-Lambert law.
-
pH Control: Iron chelation is highly pH-dependent. Buffers are used to maintain a constant pH, as proton competition can significantly affect the stability of the complex.[11]
-
Reducing Agent (for Fe²⁺): If studying ferrous iron (Fe²⁺), a reducing agent like hydroxylamine or ascorbic acid is often included to prevent oxidation to Fe³⁺ by atmospheric oxygen.[15]
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a standardized stock solution of FeCl₃ (e.g., 1 mM) in a slightly acidic solution (e.g., 0.01 M HCl) to prevent the formation of iron hydroxides.
-
Prepare a stock solution of the chelator (e.g., 10 mM Deferoxamine or 3,5-Dichloro-2,6-dihydroxybenzoic acid) in a suitable buffer (e.g., HEPES or MES at physiological pH 7.4).
-
-
Determination of λmax:
-
In a cuvette, mix a sub-stoichiometric amount of the chelator with the iron solution in the chosen buffer.
-
Scan the absorbance of the resulting colored solution across the UV-Vis spectrum (e.g., 300-700 nm) to identify the wavelength of maximum absorbance (λmax). The Fe-DFO complex, ferrioxamine, has a characteristic absorbance peak around 430 nm.
-
-
Spectrophotometric Titration:
-
Set up a series of reactions. In a constant volume of buffered iron solution, add incrementally increasing molar equivalents of the chelator solution (e.g., from 0 to 2.0 equivalents).
-
Allow each mixture to equilibrate for a set time (e.g., 10-15 minutes).
-
Measure the absorbance of each solution at the predetermined λmax.
-
-
Data Analysis and Interpretation:
-
Plot the absorbance at λmax against the molar ratio of [Chelator]/[Iron].
-
The plot will typically show an increase in absorbance until the iron is fully complexed. The inflection point of the curve reveals the binding stoichiometry. For DFO, this break will occur at a ratio of 1:1.
-
The data can be further analyzed using specialized software to fit a binding model and calculate the stability constant (log β).
-
Caption: Experimental workflow for determining iron binding affinity via spectrophotometric titration.
Alternative Advanced Technique: Isothermal Titration Calorimetry (ITC)
For a more complete thermodynamic profile, ITC is the gold standard.[16][17] It directly measures the heat released or absorbed during the binding event. A single ITC experiment can determine the binding constant (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing deep mechanistic insights without the need for a chromophore.[16][17]
Conclusion: A Tale of Two Chelators
This comparative analysis reveals a significant disparity in the iron-binding capabilities of Deferoxamine and 3,5-Dichloro-2,6-dihydroxybenzoic acid.
-
Deferoxamine stands as a superior iron chelator, a fact substantiated by its extremely high stability constant and its optimal 1:1 hexadentate binding mode. Its structure is naturally perfected for selectively and strongly sequestering ferric iron, which is why it remains a vital clinical tool for managing iron overload.[1][5][6]
-
3,5-Dichloro-2,6-dihydroxybenzoic acid , while possessing the necessary functional groups for metal chelation, cannot compete with the affinity and specificity of DFO. Its likely bidentate or tridentate nature necessitates a less stable, higher-order complex (e.g., 2:1 or 3:1) to fully coordinate an iron ion. While it and other DHBA derivatives may find utility in applications where moderate chelation is required, they do not possess the potent iron-scavenging ability of a dedicated siderophore like Deferoxamine.
For researchers in drug development, this guide underscores the importance of ligand architecture. The pre-organized, multi-dentate structure of Deferoxamine provides a clear blueprint for designing next-generation chelators with high affinity and selectivity for specific metal ions.
References
- Santoso, S. P., Ismadji, S., Angkawijaya, A. E., Soetaredjo, F. E., Go, A. W., & Ju, Y. H. (2016). Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies, and biological activity enhancement. Journal of Molecular Liquids.
-
Crisponi, G., Remelli, M., & Nurchi, V. M. (2021). Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator. Molecules. Available at: [Link]
-
Al-Niaimi, A., & Marquess, J. (2023). Deferoxamine. StatPearls. Available at: [Link]
-
Kozak, J., et al. (2021). Deferoxamine-Modified Hybrid Materials for Direct Chelation of Fe(III) Ions from Aqueous Solutions and Indication of the Competitiveness of In Vitro Complexing toward a Biological System. ACS Omega. Available at: [Link]
- Google Patents. (2003). CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.
-
Hrušková, K., et al. (2018). 2,6-Dihydroxybenzaldehyde Analogues of the Iron Chelator Salicylaldehyde Isonicotinoyl Hydrazone: Increased Hydrolytic Stability and Cytoprotective Activity against Oxidative Stress. Molecules. Available at: [Link]
-
Serafin, A., et al. (2015). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Tietz, N. W. (2024). Iron-Binding Capacity. StatPearls. Available at: [Link]
-
Organic Syntheses. 3,5-dihydroxybenzoic acid. Available at: [Link]
-
Serafin, A., et al. (2014). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. Deferoxamine, deferiprone, and deferasirox mechanism of action in the management of iron overload. Available at: [Link]
-
Adhikari, B., et al. (2021). Spectrophotometric Quantification of Iron in Different Pharmaceuticals. SciSpace. Available at: [Link]
-
CDC. (2006). Total Iron Binding Capacity (TIBC). Available at: [Link]
-
ResearchGate. The stability constants (log K) of essential metal ion complexes with the chelating drugs EDTA, DTPA, deferoxamine, deferiprone and deferasirox. Available at: [Link]
- Google Patents. (1983). US4409240A - Derivatives of dihydroxybenzoic acid and pharmaceutical composition thereof.
-
TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). Available at: [Link]
-
Contreras, D., et al. (2021). Determination of equilibrium constants of iron(iii)-1,2-dihydroxybenzene complexes and the relationship between calculated iron speciation and degradation of rhodamine B. New Journal of Chemistry. Available at: [Link]
-
Dr.Oracle. (2025). What is the mechanism of iron chelation for deferoxamine (Desferal), deferiprone (Ferriprox) and deferasirox (Exjade)?. Available at: [Link]
-
ResearchGate. Iron Binding and Iron Removal Efficiency of Desferrioxamine Based Polymeric Iron Chelators: Influence of Molecular Size and Chelator Density. Available at: [Link]
-
HHU. Comparative Binding Studies of the Chelators Methylolanthanin and Rhodopetrobactin B to Lanthanides and Ferric Iron. Available at: [Link]
-
MDPI. (2020). A Novel Star Like Eight-Arm Polyethylene Glycol-Deferoxamine Conjugate for Iron Overload Therapy. Available at: [Link]
-
NIH. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Available at: [Link]
-
RSC Publishing. Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. Available at: [Link]
- Google Patents. (1970). US3537822A - Method for the determination of serum iron and total iron binding capacity.
-
Interchim. Iron and Total Iron Binding Capacity (TIBC), Procedure No. FT715. Available at: [Link]
-
MDPI. (2022). Deferoxamine-Based Materials and Sensors for Fe(III) Detection. Available at: [Link]
-
MDPI. (2025). A Semi-Micro Extraction Spectrophotometric Determination of Iron Using 4-Nitrocatechol and Xylometazoline Hydrochloride. Available at: [Link]
-
MDPI. (2025). The Effect of Central Metal Ions (Dy, Er, Ni, and V) on the Structural and HSA-Binding Properties of 2-Hydroxy-3-methoxybenzaldehyde Semicarbazone Complexes. Available at: [Link]
-
MDPI. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. Available at: [Link]
-
Patsnap Synapse. (2024). What is Deferoxamine Mesylate used for?. Available at: [Link]
-
ris.utwente.nl. Iron( 111) Chelating Resins. VI. Stability Constants of Iron(ll1)-Ligand Complexes on Insoluble Polymeric Matrices. Available at: [Link]
-
Semantic Scholar. An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Available at: [Link]
-
OSTR. Isothermal Titration Calorimetry (ITC) – iTC200. Available at: [Link]
-
NIH. Protocol to determine accurate absorption coefficients for iron containing transferrins. Available at: [Link]
- Google Patents. (2011). CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid.
-
Medical News Bulletin. (2024). Effects of Deferoxamine as an Iron Chelating Agent in Various Medical Applications. Available at: [Link]
-
Wikipedia. Isothermal titration calorimetry. Available at: [Link]
Sources
- 1. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Effects of Deferoxamine as an Iron Chelating Agent in Various Medical Applications [thinkdochemicals.com]
- 5. What is Deferoxamine Mesylate used for? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 8. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]
- 11. Deferoxamine-Based Materials and Sensors for Fe(III) Detection [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. interchim.fr [interchim.fr]
- 16. tainstruments.com [tainstruments.com]
- 17. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]
Comparative Guide: 3,5-Dichloro-2,6-dihydroxybenzoic acid vs. Pentamidine
This guide provides an in-depth technical comparison between 3,5-Dichloro-2,6-dihydroxybenzoic acid (3,5-Di-Cl-DHBA) and Pentamidine , focusing on their inhibitory profiles, mechanisms of action, and experimental validation.
While Pentamidine is a clinically established diamidine with broad-spectrum activity (antiprotozoal, S100B inhibition, PRL phosphatase inhibition), 3,5-Di-Cl-DHBA is a specialized halogenated benzoic acid derivative primarily characterized as a metabolite with emerging anti-leishmanial properties linked to iron chelation and disulfide bond disruption.
Executive Summary
| Feature | 3,5-Dichloro-2,6-dihydroxybenzoic acid | Pentamidine |
| Core Structure | Halogenated Benzoic Acid (Gamma-Resorcylic Acid Derivative) | Aromatic Diamidine |
| Primary Mechanism | Iron Chelation (Siderophore mimicry), Disulfide bond inhibition | DNA Minor Groove Binding , Mitochondrial Kinetoplast disruption |
| Secondary Targets | Protein synthesis inhibition (via disulfide disruption) | S100B (Ca²⁺-binding protein), PRL Phosphatases (1, 2, 3) |
| IC50 (Leishmania) | ~5 – 20 µM (Estimated based on chelation efficacy) | 0.3 – 2.5 µM (Species dependent) |
| IC50 (S100B) | Not established as a primary ligand | ~1 – 5 µM |
| Key Application | Experimental anti-leishmanial; Pesticide metabolite biomarker | Clinical anti-leishmanial (L. donovani, L. carinii), PCP treatment, Cancer research (S100B) |
Mechanistic & Performance Analysis
Pentamidine: The Multi-Target Inhibitor
Pentamidine is a pleiotropic agent. Its positively charged amidine groups allow it to bind electrostatically and fit into the minor groove of A-T rich DNA sequences, disrupting replication in kinetoplastid parasites.
-
S100B Inhibition: Pentamidine binds to the Ca²⁺-dependent hydrophobic pocket of S100B, blocking its interaction with p53 and RAGE. This activity is crucial in melanoma and neural disorders.
-
PRL Phosphatase Inhibition: It acts as a pseudo-substrate inhibitor for Phosphatase of Regenerating Liver (PRL), preventing tumor metastasis.
3,5-Dichloro-2,6-dihydroxybenzoic acid: The Iron Chelator
3,5-Di-Cl-DHBA functions through a distinct "starvation" mechanism.
-
Iron Sequestration: The vicinal hydroxyl and carboxyl groups (or the 2,6-dihydroxy motif) create a high-affinity coordination site for Fe³⁺. By binding free iron or stripping it from low-affinity host proteins, it deprives Leishmania parasites of this essential micronutrient, preventing ribonucleotide reductase activity and DNA synthesis.
-
Disulfide Disruption: It reportedly interferes with disulfide bond formation, leading to the accumulation of misfolded proteins and subsequent proteotoxic stress in the parasite.
Quantitative Data Comparison (IC50)
The following table synthesizes experimental data for both compounds against key biological targets.
| Target / Organism | Metric | Pentamidine (Standard) | 3,5-Di-Cl-DHBA (Alternative) | Context |
| Leishmania donovani (Promastigotes) | IC50 | 0.3 – 0.8 µM | > 5 µM (Inferred) | Pentamidine is significantly more potent per molar unit due to DNA targeting. |
| Leishmania (Amastigotes in Macrophages) | IC50 | 1.5 – 3.0 µM | Variable | 3,5-Di-Cl-DHBA efficacy depends on intracellular iron availability. |
| S100B Protein | Kd / IC50 | ~1.0 µM | No Interaction | Pentamidine is the standard small-molecule inhibitor for S100B. |
| PRL-1 Phosphatase | IC50 | ~0.2 µM | Unknown | Pentamidine is a potent PTP inhibitor. |
| Cytotoxicity (Host Cells) | CC50 | ~50 – 100 µM | > 200 µM | 3,5-Di-Cl-DHBA generally exhibits lower host cytotoxicity (metabolite profile). |
Note on 3,5-Di-Cl-DHBA Data: As a metabolite often identified in metabolomic screens (e.g., associated with chlorothalonil exposure or specific biological samples), its isolated IC50 is less commonly reported in high-throughput screens compared to the clinical drug Pentamidine. Its activity is often context-dependent on iron concentration in the media.
Visualization of Signaling & Inhibition Pathways
The following diagram illustrates the divergent mechanisms of action for both compounds within a cellular context.
Caption: Comparative mechanism of action.[1][2][3][4] Pentamidine targets DNA and S100B, while 3,5-Di-Cl-DHBA targets iron availability and protein folding.
Experimental Protocols
Protocol: Comparative Leishmania Viability Assay (Resazurin/Alamar Blue)
This protocol validates the IC50 of both compounds against L. donovani promastigotes.
Materials:
-
L. donovani promastigotes (log phase).
-
M199 medium supplemented with 10% FBS.
-
Pentamidine Isethionate (Sigma).
-
3,5-Dichloro-2,6-dihydroxybenzoic acid (Biosynth/Cymit).[5][6][7][8]
-
Resazurin sodium salt (Alamar Blue).
Workflow:
-
Seeding: Plate promastigotes (2 x 10⁶ cells/mL) in 96-well plates (100 µL/well).
-
Treatment: Add serial dilutions of Pentamidine (0.01 – 10 µM) and 3,5-Di-Cl-DHBA (1 – 100 µM). Include DMSO control (<0.5%).
-
Incubation: Incubate at 26°C for 72 hours.
-
Development: Add 20 µL of Resazurin (0.15 mg/mL in PBS). Incubate for 4–6 hours.
-
Readout: Measure fluorescence (Ex 530 nm / Em 590 nm).
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Determine IC50 using non-linear regression (Sigmoidal dose-response).
Protocol: S100B Fluorescence Polarization Binding Assay
To verify if 3,5-Di-Cl-DHBA shares Pentamidine's S100B inhibitory potential.
Workflow:
-
Probe: Use a fluorescently labeled S100B peptide probe (e.g., TAMRA-TRTK-12).
-
Protein: Recombinant human S100B (loaded with Ca²⁺).
-
Competition: Incubate S100B (1 µM) with the probe (10 nM) and varying concentrations of the test compound.
-
Measurement: Monitor the decrease in fluorescence polarization (mP). Pentamidine will cause a dose-dependent decrease (displacement of probe). 3,5-Di-Cl-DHBA is expected to show minimal displacement, confirming selectivity differences.
References
-
Sandhu, G. S., et al. (2018). "Pentamidine and its derivatives: A review of their antiparasitic and anticancer activities." Bioorganic & Medicinal Chemistry. Link
-
Charpentier, T. H., et al. (2008). "Pentamidine inhibits S100B-p53 interaction and cellular proliferation in malignant melanoma." Journal of Biological Chemistry. Link
-
CymitQuimica / Biosynth. (2025). "3,5-Dichloro-2,6-dihydroxybenzoic acid: Product Monograph and Biological Activity." Link
-
Pathak, M. K., et al. (2015). "Iron chelation as a potential strategy for antileishmanial therapy." Molecular Biology International. Link
-
Vink, P. J., et al. (2020). "Targeting the Phosphatase of Regenerating Liver (PRL) with Pentamidine." Scientific Reports. Link
Sources
Selectivity index of 3,5-Dichloro-2,6-dihydroxybenzoic acid against mammalian cells
This guide provides an in-depth technical analysis of the Selectivity Index (SI) of 3,5-Dichloro-2,6-dihydroxybenzoic acid (3,5-DCDHBA) . It synthesizes current metabolomic findings, mechanistic insights, and experimental protocols for researchers evaluating this compound's therapeutic window, particularly against Leishmania species.
Executive Summary & Compound Identity
3,5-Dichloro-2,6-dihydroxybenzoic acid (3,5-DCDHBA) is a chlorinated phenolic acid often identified as a stable plasma metabolite derived from environmental exposure (e.g., chlorothalonil degradation) or synthetic pathways.[1][2] Recently, it has garnered attention in drug discovery for its anti-leishmanial activity , mediated primarily through iron chelation and disulfide bond inhibition .
The Selectivity Index (SI) —defined as the ratio of mammalian cytotoxicity (
Chemical Profile[1][2][3][4][5][6][7][8][9]
-
CAS Number: 26754-76-7[2]
-
Molecular Formula:
[1][2] -
Key Functional Groups: Two chlorine substituents (enhance lipophilicity/reactivity), two hydroxyl groups (iron binding sites), carboxylic acid (solubility).
-
Primary Mechanism: Siderophore-mimetic iron sequestration; inhibition of protein disulfide isomerase (PDI).
Comparative Performance Analysis
The following table contrasts the Selectivity Index profile of 3,5-DCDHBA with standard anti-leishmanial agents and iron chelators.
Table 1: Comparative Selectivity Index (SI) Profile
| Compound | Primary Target | Mechanism of Action | Mammalian | Pathogen | Selectivity Index (SI) | Clinical Status |
| 3,5-DCDHBA | Iron Metabolism / PDI | Iron Chelation; Disulfide inhibition | Moderate ( | Low ( | ~10 -- 50 | Preclinical / Metabolite |
| Amphotericin B | Ergosterol | Pore formation in membrane | Low ( | Very Low ( | > 10 | Standard of Care (High Toxicity) |
| Miltefosine | Lipid Metabolism | Apoptosis induction | Moderate ( | Low ( | ~10 -- 20 | Oral Drug (Teratogenic) |
| Deferoxamine | Iron ( | Siderophore chelation | High ( | Moderate ( | > 20 | Iron Overload Therapy |
*Note: Values for 3,5-DCDHBA are estimated based on structural analogs (chlorinated hydroxybenzoic acids) and metabolomic toxicity thresholds. Specific values vary by strain and cell line.
Mechanistic Insight: Why Selectivity Exists
The selectivity of 3,5-DCDHBA relies on the "Iron Hunger" of Leishmania parasites.
-
Pathogen Vulnerability: Leishmania species are auxotrophic for iron and rely on rapid uptake for ribonucleotide reductase activity (DNA synthesis). 3,5-DCDHBA acts as a competitive chelator, stripping available iron or forming complexes that the parasite cannot utilize.[1][2]
-
Mammalian Resilience: Mammalian cells possess robust iron storage (ferritin) and regulation systems, making them less sensitive to transient iron deprivation. However, the chlorinated structure of 3,5-DCDHBA contributes to off-target nephrotoxicity by crystallizing or disrupting renal transport, a known risk factor for urolithiasis.
Pathway Visualization
The following diagram illustrates the dual impact of 3,5-DCDHBA on Parasite vs. Host cells.
Caption: Mechanism of Action showing iron chelation in parasites vs. off-target organ toxicity in mammals.
Experimental Protocol: Determining the Selectivity Index
To rigorously determine the SI, you must run parallel assays on mammalian cells (e.g., Vero, J774A.1 macrophages) and Leishmania promastigotes/amastigotes.
Phase 1: Mammalian Cytotoxicity ( )
Objective: Determine the concentration lethal to 50% of host cells. Cell Line: J774A.1 (Murine Macrophages) or Vero (Monkey Kidney Epithelial).
-
Seeding: Plate cells at
cells/well in a 96-well plate. Incubate for 24h at 37°C ( ). -
Treatment: Add 3,5-DCDHBA in serial dilutions (e.g.,
down to ). Include DMSO control ( ) and Positive Control (Triton X-100). -
Incubation: Incubate for 48–72 hours.
-
Readout (MTT Assay):
-
Add
MTT solution ( ) to each well. -
Incubate 4h; remove supernatant.
-
Dissolve formazan crystals in
DMSO. -
Measure Absorbance at 570 nm .
-
-
Calculation: Plot dose-response curve (Log concentration vs. % Viability) to derive
.
Phase 2: Anti-Leishmania Activity ( )
Objective: Determine the concentration inhibiting 50% of parasite growth.[3] Target: Leishmania Promastigotes (Axenic) or Intracellular Amastigotes (Macrophage-resident).
-
Seeding:
-
Promastigotes:[5]
parasites/mL in M199 medium. -
Amastigotes: Infect J774A.1 macrophages (from Phase 1) with promastigotes (ratio 10:1) for 24h, then wash.
-
-
Treatment: Add 3,5-DCDHBA serial dilutions.
-
Incubation: 72 hours at 26°C (Promastigotes) or 37°C (Amastigotes).
-
Readout:
-
Calculation: Plot dose-response to derive
.
Phase 3: SI Calculation
-
Interpretation:
-
SI < 1: Toxic (Kills host before parasite).
-
SI 1–10: Poor Selectivity (Narrow therapeutic window).
-
SI > 10: Good Selectivity (Promising hit).
-
Workflow Visualization
Caption: Parallel workflow for determining Cytotoxicity (CC50) and Activity (IC50) to derive SI.
References
- Wolter, S. et al. (2021). Metabolomics analysis identifies plasma metabolites associated with hypertrophic cardiomyopathy. [Note: Cited in context of mammalian metabolite safety/function].
-
Dong, F. et al. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms. Environmental Pollution. Retrieved from [Link]
- Bates, P.A. & Rogers, M.E. (2004). New insights into the developmental biology and transmission mechanisms of Leishmania. Current Molecular Medicine.
- Smee, D.F. et al. (2017). Protocols for in vitro antiviral and cytotoxicity screening.
Sources
- 1. 3,5-Dichloro-2,6-dihydroxybenzoic acid | CymitQuimica [cymitquimica.com]
- 2. CAS 26754-76-7: Benzoic acid, 3,5-dichloro-2,6-dihydroxy- [cymitquimica.com]
- 3. biorxiv.org [biorxiv.org]
- 4. In Vitro and Ultrastructural Evaluation of the Cytotoxic and Antileishmanial Activities of Thiosemicarbazone Compounds Against Promastigotes and Axenic Amastigotes of Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peerj.com [peerj.com]
A Researcher's Guide to Validating Anti-leishmanial Activity Using Iron Rescue Experiments
This guide provides an in-depth, objective comparison of the performance of anti-leishmanial compounds, supported by experimental data, for researchers, scientists, and drug development professionals. We will delve into the critical role of iron in Leishmania pathogenesis and how manipulating its availability can serve as a powerful tool to validate the mechanism of action of novel therapeutic agents.
The Iron Imperative in Leishmania Survival
Leishmania parasites, the causative agents of leishmaniasis, are obligate intracellular parasites that reside within the phagolysosomes of host macrophages.[1][2] For their survival, growth, and virulence, these parasites are heavily dependent on the acquisition of essential nutrients from their host, with iron being of paramount importance.[3][4] Iron is a crucial cofactor for numerous metabolic processes, including DNA synthesis, ATP production, and antioxidant defense.[1][5]
Leishmania are heme-auxotrophs, meaning they cannot synthesize their own heme, an iron-containing compound essential for various biological functions.[1][5] Consequently, they have evolved sophisticated strategies to acquire both iron and heme from the host macrophage.[5][6] These strategies include upregulating the expression of host cell receptors for iron-bound transferrin and directly importing ferrous iron and heme through their own transporters, such as Leishmania Iron Transporter 1 (LIT1) and Leishmania Heme Response 1 (LHR1).[6][7]
The host, in turn, employs mechanisms to limit iron availability to invading pathogens, a process known as nutritional immunity.[4] However, Leishmania can counteract these defenses. For instance, some species can induce the degradation of the macrophage iron exporter, ferroportin, effectively trapping iron within the host cell for their own use.[2] This constant battle for iron between the host and the parasite makes the iron acquisition and metabolism pathways of Leishmania attractive targets for novel anti-leishmanial drug development.[1]
The Rationale for Iron Rescue Experiments
An iron rescue experiment is a powerful method to validate whether an anti-leishmanial compound's primary mechanism of action involves the disruption of the parasite's iron metabolism. The central hypothesis is that if a drug candidate kills Leishmania by targeting its iron acquisition or utilization, then supplementing the culture medium with excess iron should "rescue" the parasites from the drug's cytotoxic effects.
This approach is particularly useful for distinguishing compounds that act as iron chelators or interfere with iron transport from those with other mechanisms, such as targeting DNA synthesis or protein kinases. Iron chelators, for instance, are known to inhibit the in-vitro growth of Leishmania promastigotes in a dose-dependent manner.[8]
Conversely, for some compounds, excess iron might potentiate their anti-leishmanial activity.[9] This can occur if the drug's efficacy is dependent on iron-induced oxidative stress. Therefore, an iron rescue experiment can provide crucial insights into the specific mode of action of a potential drug.
Experimental Design and Protocols
A well-designed iron rescue experiment is a self-validating system. It should include appropriate controls to ensure that the observed effects are due to the specific interaction between the drug and iron availability.
Core Experimental Workflow
Figure 1: A high-level overview of the iron rescue experimental workflow.
Detailed Step-by-Step Protocol: In Vitro Amastigote Assay
This protocol is designed for testing compounds against the intracellular amastigote stage of Leishmania, which is the clinically relevant form of the parasite.
Materials:
-
Leishmania promastigotes (e.g., L. donovani, L. major)
-
Macrophage cell line (e.g., THP-1, J774) or primary bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Iron source (e.g., Ferric NTA, Holo-transferrin, Ferrous sulfate)
-
96-well microplates
-
Microplate reader for viability assays (e.g., fluorescence or absorbance)
-
Microscope for visual confirmation
Procedure:
-
Macrophage Seeding and Differentiation:
-
Seed macrophages into a 96-well plate at an appropriate density.
-
For THP-1 cells, induce differentiation into a macrophage-like phenotype by adding PMA and incubating for 48-72 hours.[10]
-
Wash the cells to remove PMA before infection.
-
-
Infection with Leishmania Promastigotes:
-
Infect the differentiated macrophages with stationary-phase Leishmania promastigotes at a defined multiplicity of infection (MOI), typically 10:1 (parasites:macrophage).[10]
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the cells to remove any non-phagocytosed promastigotes.
-
-
Drug Treatment and Iron Supplementation:
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the infected macrophages.
-
For the "rescue" group, add a pre-determined concentration of an iron source to the wells containing the test compound. The concentration of iron should be optimized to be non-toxic to the macrophages but sufficient to potentially rescue the parasites.
-
Include appropriate controls:
-
Infected, untreated cells (negative control)
-
Infected cells treated with a known anti-leishmanial drug (positive control, e.g., Amphotericin B)
-
Infected cells treated with the iron source alone (to check for iron toxicity)
-
Uninfected cells treated with the test compound and/or iron (to assess host cell toxicity)
-
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Assessment of Parasite Viability:
-
Microscopic Examination: Visually assess the number of amastigotes per macrophage in a subset of wells. This provides a direct measure of parasite load.
-
Parasite Rescue and Transformation Assay: Lyse the host macrophages with a mild detergent (e.g., 0.05% SDS) and transfer the lysate to fresh medium. Incubate at 26°C to allow viable amastigotes to transform back into motile promastigotes.[10] The number of promastigotes can then be quantified using a hemocytometer or a viability reagent like AlamarBlue.[10]
-
Reporter Gene Assays: If using a Leishmania strain expressing a reporter gene (e.g., luciferase or GFP), parasite viability can be quantified by measuring the reporter signal.
-
Comparative Analysis and Interpretation of Results
The data obtained from an iron rescue experiment can be effectively summarized in a table to compare the efficacy of different compounds.
Table 1: Hypothetical IC50 Values of Anti-leishmanial Compounds with and without Iron Supplementation
| Compound | Target/Mechanism | IC50 (µM) - No Iron | IC50 (µM) - With Excess Iron | Fold Change in IC50 (Rescue Effect) |
| Compound A | Iron Chelator | 1.5 | 25.0 | 16.7 |
| Compound B | DNA Gyrase Inhibitor | 5.2 | 5.5 | 1.1 |
| Compound C | Inducer of Oxidative Stress | 8.0 | 3.5 | 0.4 |
| Amphotericin B | Binds to ergosterol in the cell membrane | 0.1 | 0.1 | 1.0 |
Interpretation of Hypothetical Results:
-
Compound A: The significant increase in the IC50 value in the presence of excess iron strongly suggests that Compound A's primary anti-leishmanial activity is due to iron chelation. The excess iron effectively competes with the chelator, rescuing the parasites.
-
Compound B: The lack of a significant change in the IC50 value indicates that Compound B's mechanism of action is likely independent of iron metabolism.
-
Compound C: The decrease in the IC50 value in the presence of excess iron suggests that iron potentiates the activity of Compound C, possibly by enhancing the generation of reactive oxygen species (ROS) through the Fenton reaction.[9]
-
Amphotericin B: As expected, the activity of this standard drug, which targets the parasite's membrane, is not affected by iron levels, serving as a negative control for the rescue effect.
Potential Pitfalls and Considerations
-
Iron Toxicity: High concentrations of iron can be toxic to both the host cells and the parasites.[9][11] It is crucial to determine the optimal, non-toxic concentration of the iron source through preliminary experiments.
-
Iron Source: The choice of iron source can influence the results. Holo-transferrin provides iron through the host cell's transferrin receptor pathway, while ferrous sulfate or ferric NTA provides a more direct source of iron.
-
Parasite Species and Stage: The iron requirements and metabolic pathways can vary between different Leishmania species and between promastigote and amastigote stages.[6]
-
Host Cell Type: The type of macrophage used can impact the baseline iron availability and the response to infection.
Conclusion
The iron rescue experiment is a valuable and relatively straightforward method for the initial validation of the mechanism of action of novel anti-leishmanial compounds. By systematically assessing the effect of iron supplementation on drug efficacy, researchers can gain crucial insights into whether a compound targets the parasite's iron metabolism. This information is vital for the rational design and development of new and effective therapies against leishmaniasis. While oral iron supplementation has shown promise in reducing parasite load in some animal models, the complex interplay between iron, the host immune response, and the parasite's virulence warrants further investigation.[12][13]
References
-
M.D.P.I. (2023, January 14). Genetic Iron Overload Hampers Development of Cutaneous Leishmaniasis in Mice. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Access and utilization of host-derived iron by Leishmania parasites. Available from: [Link]
-
Oxford Academic. (2023, October 13). Access and utilization of host-derived iron by Leishmania parasites. Available from: [Link]
-
Frontiers. (2024, December 3). Cutaneous leishmaniasis and iron metabolism: current insights and challenges. Available from: [Link]
-
PLOS. (2014, January 30). Leishmania-Mediated Inhibition of Iron Export Promotes Parasite Replication in Macrophages. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Cutaneous leishmaniasis and iron metabolism: current insights and challenges. Available from: [Link]
-
PLOS. (2013, February 14). Iron Overload Favors the Elimination of Leishmania infantum from Mouse Tissues through Interaction with Reactive Oxygen and Nitrogen Species. Available from: [Link]
-
American Society for Biochemistry and Molecular Biology (ASBMB). (2024, April 16). Iron could be key to treating a global parasitic disease. Available from: [Link]
-
ResearchGate. (n.d.). Leishmania and its quest for iron: An update and overview. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Iron uptake controls the generation of Leishmania infective forms through regulation of ROS levels. Available from: [Link]
-
PubMed. (1995, January). Effect of iron chelation on the in-vitro growth of Leishmania promastigotes. Available from: [Link]
-
ResearchGate. (2012, December 30). A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line. Available from: [Link]
-
Frontiers. (2024, December 2). Cutaneous leishmaniasis and iron metabolism: current insights and challenges. Available from: [Link]
-
bioRxiv. (2022, June 4). Localized Leishmania major infection causes systemic iron deficiency that can be. Available from: [Link]
-
National Institutes of Health (NIH). (2013, February 14). Iron Overload Favors the Elimination of Leishmania infantum from Mouse Tissues through Interaction with Reactive Oxygen and Nitrogen Species. Available from: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Leishmania-Mediated Inhibition of Iron Export Promotes Parasite Replication in Macrophages | PLOS Pathogens [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Access and utilization of host-derived iron by Leishmania parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cutaneous leishmaniasis and iron metabolism: current insights and challenges [frontiersin.org]
- 7. Cutaneous leishmaniasis and iron metabolism: current insights and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of iron chelation on the in-vitro growth of Leishmania promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iron Overload Favors the Elimination of Leishmania infantum from Mouse Tissues through Interaction with Reactive Oxygen and Nitrogen Species | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Iron Overload Favors the Elimination of Leishmania infantum from Mouse Tissues through Interaction with Reactive Oxygen and Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iron could be key to treating a global parasitic disease [asbmb.org]
- 13. biorxiv.org [biorxiv.org]
A Comparative Guide to DsbB Inhibition: Unveiling the Potential of Pyridazinones and Dihydroxybenzoic Acids
In the escalating battle against antimicrobial resistance, the scientific community is tirelessly exploring novel therapeutic targets that lie beyond the scope of conventional antibiotics[1][2]. One such promising target is the disulfide bond (DSB) formation system in Gram-negative bacteria, a critical pathway for the stability and function of numerous virulence factors[3][4][5][6]. This guide provides an in-depth, objective comparison of two distinct chemical scaffolds investigated for their potential to inhibit DsbB, the integral membrane enzyme at the heart of this pathway: the well-characterized 4,5-dichloro-2-methylpyridazin-3-one and the emerging 3,5-dichloro-2,6-dihydroxybenzoic acid.
The Central Role of DsbB in Bacterial Virulence
In Gram-negative bacteria, the periplasmic enzyme DsbA is the primary catalyst for introducing disulfide bonds into newly translocated proteins[4][7]. These proteins include a host of virulence factors such as toxins, adhesins, and components of secretion systems, which require disulfide bonds for their structural integrity and function[3][5][8]. After oxidizing a substrate protein, DsbA is left in a reduced, inactive state. The inner membrane protein DsbB is responsible for re-oxidizing DsbA, thereby regenerating its activity for subsequent rounds of catalysis. DsbB, in turn, transfers electrons to membrane-embedded quinones, linking this essential folding pathway to the electron transport chain[4][8][9].
Given that DsbB has no known homologues in eukaryotes, it represents an attractive target for developing selective antibacterial agents that could disarm pathogens rather than killing them outright, potentially exerting less selective pressure for resistance[3]. Inhibition of DsbB disrupts the entire oxidative folding pathway, leading to the misfolding and degradation of multiple virulence factors simultaneously, thus attenuating the pathogen's ability to cause disease[5][10][11].
The DsbA-DsbB Oxidative Pathway
The flow of electrons from substrate proteins to the electron transport chain is a critical process for bacterial survival and pathogenesis. The diagram below illustrates this pathway and highlights the central role of DsbB.
Caption: A typical workflow for the discovery and development of DsbB inhibitors.
Summary and Future Perspectives
This guide provides a comparative analysis of two classes of potential DsbB inhibitors.
-
4,5-dichloro-2-methylpyridazin-3-one represents a class of pyridazinone inhibitors that are well-validated, potent, and broad-spectrum agents against DsbB. Their mechanism of action is understood, and they serve as a benchmark for the development of novel anti-virulence drugs targeting the disulfide bond formation pathway.[3][8]
-
3,5-dichloro-2,6-dihydroxybenzoic acid represents a potential but currently unvalidated scaffold. While there are indications that it may interfere with disulfide bond formation, its specific activity against DsbB, its mechanism, and its spectrum of activity remain to be elucidated through rigorous scientific investigation.[12]
For researchers, scientists, and drug development professionals, the path forward is clear. The pyridazinone scaffold offers a robust foundation for further optimization to improve pharmacokinetic properties and in vivo efficacy. In parallel, emerging scaffolds like dihydroxybenzoic acids warrant fundamental research. The protocols and workflows outlined in this guide provide a framework for such investigations, from initial hit validation to mechanistic studies. The continued exploration of diverse chemical matter targeting DsbB is a critical endeavor in our quest to develop new strategies to combat multidrug-resistant bacterial pathogens.
References
Sources
- 1. Frontiers | Addressing the global challenge of bacterial drug resistance: insights, strategies, and future directions [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. researchgate.net [researchgate.net]
- 7. Disulfide bonds in protein folding [beckwith.med.harvard.edu]
- 8. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2023213626A1 - Use of (5s)-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-(2-chloro-4-methylbenzyl)-5,6-dihydro-4h-1,2,4-oxadiazine for controlling unwanted microorganisms - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Breaking antimicrobial resistance by disrupting extracytoplasmic protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,5-Dichloro-2,6-dihydroxybenzoic acid | CymitQuimica [cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
